Technical Documentation Center

2-Chloro-5-iodoquinazolin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-iodoquinazolin-4-amine
  • CAS: 1107694-85-8

Core Science & Biosynthesis

Foundational

Spectroscopic and Synthetic Elucidation of 2-Chloro-5-iodoquinazolin-4-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound, 2-Chloro-5-iodoquinazolin-4-amine. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound, 2-Chloro-5-iodoquinazolin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of organic chemistry and spectroscopy, offering field-proven insights into the structural analysis of complex heterocyclic systems.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline derivatives are a cornerstone in medicinal chemistry, renowned for their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic placement of various substituents on the quinazoline core allows for the fine-tuning of their biological activity. The title compound, 2-Chloro-5-iodoquinazolin-4-amine, incorporates a unique halogenation pattern, which is anticipated to modulate its physicochemical and biological profile. This guide will delve into the analytical techniques used to confirm the structure of such molecules, namely Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and propose a robust synthetic pathway.

Proposed Synthesis of 2-Chloro-5-iodoquinazolin-4-amine

Synthetic Strategy Overview

The proposed synthesis commences with the iodination of 2-aminobenzoic acid, followed by amidation to form 2-amino-5-iodobenzamide. This intermediate then undergoes cyclization to the corresponding quinazolinone, which is subsequently chlorinated and finally aminated to yield the target compound.

Synthetic_Pathway A 2-Aminobenzoic Acid B 2-Amino-5-iodobenzoic Acid A->B Iodination C 2-Amino-5-iodobenzamide B->C Amidation D 5-Iodoquinazolin-4(3H)-one C->D Cyclization E 4-Chloro-5-iodoquinazoline D->E Chlorination F 2-Chloro-5-iodoquinazolin-4-amine E->F Amination

Caption: Proposed synthetic pathway for 2-Chloro-5-iodoquinazolin-4-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

  • Rationale: The introduction of the iodine atom at the 5-position is the initial key step. Direct iodination of 2-aminobenzoic acid using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide is a known efficient method.[4][5]

  • Procedure:

    • Dissolve 2-aminobenzoic acid in a suitable solvent (e.g., aqueous solution).

    • Add molecular iodine (I₂) to the solution.

    • Slowly add hydrogen peroxide (H₂O₂) to facilitate the electrophilic substitution.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-Amino-5-iodobenzamide

  • Rationale: Conversion of the carboxylic acid to a primary amide is necessary for the subsequent cyclization. This can be achieved via activation of the carboxylic acid followed by reaction with ammonia.

  • Procedure:

    • Activate the carboxylic acid of 2-amino-5-iodobenzoic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂).

    • React the activated acyl chloride with an excess of aqueous ammonia.

    • Isolate the resulting 2-amino-5-iodobenzamide precipitate by filtration.

Step 3: Synthesis of 5-Iodoquinazolin-4(3H)-one

  • Rationale: The quinazolinone ring system is formed through the cyclization of the 2-aminobenzamide. This is a common and effective method for constructing the core scaffold.[6][7]

  • Procedure:

    • Heat a mixture of 2-amino-5-iodobenzamide with a suitable C1 source, such as triethyl orthoformate or formamide, under reflux.

    • The reaction progress can be monitored by TLC.

    • Upon completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated solid.

Step 4: Synthesis of 2,4-Dichloro-5-iodoquinazoline

  • Rationale: The hydroxyl group of the quinazolinone is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution. A common and effective method is the use of phosphoryl chloride (POCl₃).[8]

  • Procedure:

    • Reflux 5-iodoquinazolin-4(3H)-one in an excess of phosphoryl chloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice, and the precipitated product is collected by filtration.

Step 5: Synthesis of 2-Chloro-5-iodoquinazolin-4-amine

  • Rationale: The final step involves the selective amination at the C4 position. The C4-chloro substituent is generally more reactive towards nucleophilic substitution than the C2-chloro substituent.[2][9]

  • Procedure:

    • Dissolve 2,4-dichloro-5-iodoquinazoline in a suitable solvent like isopropanol or THF/water.

    • Add a source of ammonia, such as ammonium hydroxide or a solution of ammonia in an organic solvent.

    • The reaction is typically stirred at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The product can be isolated by removal of the solvent and purification by column chromatography or recrystallization.

Spectroscopic Characterization

The structural confirmation of 2-Chloro-5-iodoquinazolin-4-amine relies heavily on mass spectrometry and NMR spectroscopy. The following sections detail the expected spectroscopic data based on the analysis of similar compounds and established spectroscopic principles.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.[10]

Table 1: Predicted Mass Spectrometry Data for 2-Chloro-5-iodoquinazolin-4-amine

ParameterPredicted Value
Molecular Formula C₈H₅ClIN₃
Monoisotopic Mass 304.9295 u
Nominal Mass 305 u
Isotopic Pattern Characteristic pattern due to Cl (³⁵Cl/³⁷Cl ≈ 3:1) and I (¹²⁷I, 100%)

Expected Fragmentation Pattern:

The fragmentation of quinazolines under electron impact typically involves the loss of small molecules from the pyrimidine ring and cleavage of substituents.[11]

Fragmentation_Pathway M [M]⁺˙ m/z 305/307 F1 [M-Cl]⁺ m/z 270 M->F1 - Cl• F2 [M-I]⁺ m/z 178/180 M->F2 - I• F3 [M-HCN]⁺˙ m/z 278/280 M->F3 - HCN F4 [M-NH₂]⁺ m/z 289/291 M->F4 - NH₂•

Sources

Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-5-iodoquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Numer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Numerous quinazoline derivatives have been successfully developed as potent inhibitors of protein kinases, underscoring the therapeutic potential of this heterocyclic system.[1] This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of a specific, yet understudied, derivative: 2-Chloro-5-iodoquinazolin-4-amine. While direct experimental data for this compound is not extensively available in current literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) from closely related analogues to propose a scientifically grounded hypothesis of its biological activity. We will delve into its probable molecular targets, the rationale for these predictions, and provide detailed experimental protocols for the validation of these hypotheses.

Introduction to the Quinazoline Scaffold: A Privileged Structure in Oncology

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" due to its ability to bind to a variety of biological targets with high affinity.[2] This has led to the successful development of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors (TKIs).[1] These agents have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer, by targeting specific signaling pathways that drive tumor growth and proliferation. The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This guide focuses on 2-Chloro-5-iodoquinazolin-4-amine, a derivative with distinct substitutions that suggest a potent and potentially multi-faceted mechanism of action.

Plausible Synthetic Pathway

The synthesis of 2-Chloro-5-iodoquinazolin-4-amine can be logically projected from established synthetic routes for related quinazoline derivatives.[3][4] A plausible and efficient synthetic workflow would likely commence with a substituted anthranilic acid derivative, undergoing cyclization to form the quinazoline core, followed by chlorination and amination.

Synthetic_Pathway A 2-Amino-5-iodobenzoic acid B 2-Amino-5-iodobenzamide A->B 1. SOCl2 2. NH4OH C 5-Iodoquinazoline-2,4(1H,3H)-dione B->C Urea, heat D 2,4-Dichloro-5-iodoquinazoline C->D POCl3, heat E 2-Chloro-5-iodoquinazolin-4-amine D->E NH3 in isopropanol

Caption: Plausible synthetic route for 2-Chloro-5-iodoquinazolin-4-amine.

Hypothesized Mechanism of Action: A Multi-pronged Approach

Based on the extensive literature on analogous compounds, it is hypothesized that 2-Chloro-5-iodoquinazolin-4-amine exerts its anticancer effects through one or more of the following mechanisms:

Primary Hypothesized Mechanism: Protein Kinase Inhibition

The most probable mechanism of action for 2-Chloro-5-iodoquinazolin-4-amine is the inhibition of protein kinases, particularly those in the tyrosine kinase family such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2]

  • Rationale: The 4-aminoquinazoline scaffold is a well-established ATP-competitive inhibitor of many kinases.[1] The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with a conserved methionine residue in the hinge region of the kinase's ATP-binding pocket. The 4-amino group can engage in additional interactions, further anchoring the inhibitor.

  • Role of Substituents in Kinase Inhibition:

    • 2-Chloro Group: The presence of a chlorine atom at the 2-position can enhance binding affinity through hydrophobic interactions within the ATP-binding site. It can also modulate the electronic properties of the quinazoline ring system.

    • 4-Amino Group: This group is critical for the kinase inhibitory activity of this class of compounds, often forming hydrogen bonds with the protein backbone.

    • 5-Iodo Group: Halogen substitutions on the benzene ring of the quinazoline scaffold are known to influence potency and selectivity.[5] The iodine atom at the 5-position, being a large and lipophilic substituent, can occupy a hydrophobic pocket within the kinase domain, potentially increasing binding affinity and influencing the inhibitor's selectivity profile. Some studies on C-5 substituted anilinoquinazolines have shown high affinity and specificity for tyrosine kinases like c-Src and Abl.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) RTK->Downstream P Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Compound 2-Chloro-5-iodoquinazolin-4-amine Compound->RTK Inhibition Inhibition Compound->Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibition->ATP

Caption: Hypothesized kinase inhibition by 2-Chloro-5-iodoquinazolin-4-amine.

Secondary Hypothesized Mechanisms

Beyond kinase inhibition, related quinazoline derivatives have been shown to induce apoptosis and inhibit tubulin polymerization, suggesting that 2-Chloro-5-iodoquinazolin-4-amine may also possess these activities.[2]

  • Induction of Apoptosis: Several 4-anilinoquinazolines have been identified as potent inducers of apoptosis.[6] This is often a downstream consequence of kinase inhibition, leading to the activation of the caspase cascade. However, some compounds may also have direct pro-apoptotic effects.

Apoptosis_Pathway Compound 2-Chloro-5-iodoquinazolin-4-amine Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Mitochondria Mitochondrial Stress Kinase_Inhibition->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis induction pathway.

  • Inhibition of Tubulin Polymerization: Certain 4-anilinoquinazolines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism is distinct from kinase inhibition and represents another potential avenue for the anticancer activity of this class of compounds.

Structure-Activity Relationship (SAR) Insights

The chemical structure of 2-Chloro-5-iodoquinazolin-4-amine provides several clues to its potential biological activity based on SAR studies of related compounds:

MoietyPositionHypothesized Contribution to Activity
Quinazoline Core -A proven pharmacophore for kinase inhibition.
4-Amino Group 4Essential for ATP-competitive kinase inhibition, likely forming key hydrogen bonds in the hinge region of the kinase domain.
2-Chloro Group 2May enhance binding affinity through hydrophobic interactions and modulate the electronic properties of the ring system.
5-Iodo Group 5The large, lipophilic iodine atom could occupy a hydrophobic pocket, potentially increasing potency and influencing selectivity towards specific kinases.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanisms of action for 2-Chloro-5-iodoquinazolin-4-amine, the following experimental protocols are recommended:

Kinase Inhibition Assays
  • Objective: To determine the inhibitory activity of the compound against a panel of protein kinases (e.g., EGFR, VEGFR, c-Src, Abl).

  • Methodology:

    • Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:

      • Coat a 96-well plate with a substrate peptide for the kinase of interest.

      • Add the kinase, ATP, and varying concentrations of 2-Chloro-5-iodoquinazolin-4-amine to the wells.

      • Incubate to allow the phosphorylation reaction to occur.

      • Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.

      • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance to quantify the extent of phosphorylation.

      • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

    • In-cell Western Blotting:

      • Treat cancer cell lines known to have high expression of the target kinase (e.g., A431 for EGFR) with the compound.

      • Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against the phosphorylated and total forms of the kinase and its downstream effectors (e.g., Akt, ERK).

Cell Viability and Proliferation Assays
  • Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

  • Methodology:

    • MTT or MTS Assay:

      • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of 2-Chloro-5-iodoquinazolin-4-amine for 48-72 hours.

      • Add MTT or MTS reagent, which is converted to a colored formazan product by metabolically active cells.

      • Measure the absorbance to determine the number of viable cells.

      • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Apoptosis Assays
  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:

      • Treat cells with the compound for a specified time.

      • Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which stains the nucleus of late apoptotic/necrotic cells).

      • Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay:

      • Use a commercially available kit to measure the activity of key executioner caspases (e.g., caspase-3, -7) in cell lysates after treatment with the compound.

Tubulin Polymerization Assay
  • Objective: To investigate if the compound affects microtubule dynamics.

  • Methodology:

    • In Vitro Tubulin Polymerization Assay:

      • Use a fluorescence-based assay with purified tubulin.

      • In the presence of GTP, tubulin polymerizes into microtubules, which can be monitored by an increase in fluorescence.

      • Add 2-Chloro-5-iodoquinazolin-4-amine at various concentrations and measure its effect on the rate and extent of tubulin polymerization.

Comparative Potency of Related Quinazoline Derivatives

To provide a context for the potential potency of 2-Chloro-5-iodoquinazolin-4-amine, the following table summarizes the IC50 values of some related quinazoline-based kinase inhibitors from the literature.

CompoundTarget KinaseIC50 (nM)Reference
GefitinibEGFR2-80[1]
ErlotinibEGFR2[1]
LapatinibEGFR/HER210.2/9.8[1]
VandetanibVEGFR2/EGFR40/500[7]
AZD0530c-Src/Abl<10[8]

Conclusion

While direct experimental evidence for the mechanism of action of 2-Chloro-5-iodoquinazolin-4-amine is currently limited, a robust hypothesis can be formulated based on the extensive body of research on the quinazoline scaffold. The primary proposed mechanism is the inhibition of protein tyrosine kinases, such as EGFR and VEGFR, through ATP-competitive binding. Additionally, the induction of apoptosis and inhibition of tubulin polymerization represent plausible secondary mechanisms. The unique substitution pattern, particularly the 5-iodo group, suggests the potential for high potency and a distinct selectivity profile. The experimental protocols outlined in this guide provide a clear roadmap for researchers to rigorously test these hypotheses and elucidate the precise molecular mechanisms of this promising compound. Further investigation is warranted to fully characterize the therapeutic potential of 2-Chloro-5-iodoquinazolin-4-amine in the context of oncology drug discovery.

References

  • Zayed, M. F., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25499-25513. [Link]

  • Barbosa, M. C., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25499-25513. [Link]

  • Saeed, A., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 25(23), 5674. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. Journal of the Serbian Chemical Society, 84(1), 1-13. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 17(3), 269-278. [Link]

  • de Castro Barbosa, M., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 23(11), 2993. [Link]

  • Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 101, 117660. [Link]

  • Li, X., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Chinese Chemical Letters, 35(10), 109439. [Link]

  • Kraemer, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7896. [Link]

  • Shavgulidze, M., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(14), 5410. [Link]

  • El-Sayed, M. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 13(53), 37265-37281. [Link]

  • El-Sayed, M. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. ResearchGate. [Link]

  • Sharma, P., & Kumar, V. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-533. [Link]

  • Lee, S., et al. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm, 16(1), 1-8. [Link]

  • Green, S., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7792-7801. [Link]

  • Sharma, P., & Kumar, V. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 642152. [Link]

  • Moga, M. A., et al. (2022). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). International Journal of Molecular Sciences, 23(21), 13329. [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3189. [Link]

  • Al-Otaibi, F. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]

  • Patel, D. R., et al. (2020). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 353(1), e1900224. [Link]

  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. [Link]

  • Zhang, X., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 1074(1), 012117. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 2-Chloro-5-iodoquinazolin-4-amine Binding to Protein Kinases

Executive Summary The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities, particularly in the realm of oncology.[1] Derivatives of this heterocyclic syst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities, particularly in the realm of oncology.[1] Derivatives of this heterocyclic system have been successfully developed as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3] This guide focuses on 2-Chloro-5-iodoquinazolin-4-amine, a representative member of this chemical class. While the specific biological target of this compound is not extensively documented in public literature, its structural architecture strongly suggests an affinity for the ATP-binding site of protein kinases.[4]

This document provides a comprehensive, in-depth technical walkthrough for elucidating the binding mechanism of 2-Chloro-5-iodoquinazolin-4-amine using a suite of powerful in silico modeling techniques. We move beyond a simple recitation of steps to provide the causal logic behind each methodological choice—a critical aspect for any rigorous scientific investigation. The protocols herein are designed as self-validating systems, incorporating checkpoints to ensure the reliability and reproducibility of the generated data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational modeling to accelerate kinase inhibitor discovery programs.

Part 1: Foundational Concepts and Strategic Planning

The journey of in silico drug discovery begins not with a command line, but with a well-reasoned scientific strategy.[5][6] The choices made at this stage are paramount and will dictate the quality and relevance of all subsequent computational work.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The 4-aminoquinazoline core is a bioisostere of the adenine moiety of ATP, enabling it to competitively bind within the kinase ATP pocket. This fundamental interaction is the basis for the development of numerous FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The substituents on the quinazoline ring modulate potency, selectivity, and pharmacokinetic properties. The 2-chloro and 5-iodo groups on our subject molecule are expected to form specific interactions within the kinase active site and influence its binding orientation.

Target Selection: Justification for Focusing on Src Kinase

In the absence of a confirmed target for 2-Chloro-5-iodoquinazolin-4-amine, we must select a representative and well-characterized protein kinase for our modeling studies. Src family kinases (SFKs) are an excellent choice for several reasons:

  • Therapeutic Relevance: SFKs are non-receptor tyrosine kinases that are frequently overactive in various cancers, making them a validated therapeutic target.[2]

  • Structural Precedent: Anilinoquinazoline derivatives have been successfully developed as potent Src kinase inhibitors.[2]

  • Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of Src kinase in complex with various inhibitors, which is crucial for validating our computational protocols.

For this guide, we will use the crystal structure of human c-Src kinase in complex with the inhibitor Dasatinib (PDB ID: 2GQG) as our starting point. This structure provides a well-defined active site and a reference ligand for validating our docking procedures.

Part 2: System Preparation: Building a Validated Computational Model

The principle of "garbage in, garbage out" is acutely true in computational modeling. Meticulous preparation of both the protein receptor and the small molecule ligand is a non-negotiable prerequisite for obtaining meaningful results.

Protocol: Receptor Structure Preparation

This protocol outlines the essential steps to clean and prepare the Src kinase structure for docking and simulation.

Rationale: Raw PDB files are not immediately ready for simulation. They often contain non-essential molecules (e.g., crystallization agents, water molecules not involved in binding) and may lack hydrogen atoms, which are critical for defining the correct hydrogen-bonding network and electrostatic interactions.

Step-by-Step Methodology:

  • Obtain the Structure: Download the PDB file for 2GQG from the RCSB Protein Data Bank ([Link]).

  • Remove Heteroatoms: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Delete all molecules except for the protein chain (Chain A). This includes the original ligand (Dasatinib) and all water molecules for the initial docking setup.

  • Add Hydrogen Atoms: Use a structure preparation tool (e.g., the 'AddH' function in UCSF Chimera or the Protein Preparation Wizard in Schrödinger Maestro) to add hydrogen atoms. This step is critical as it also determines the protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) at a physiological pH (typically 7.4).

  • Assign Partial Charges: Assign atomic partial charges to the protein using a standard force field, such as AMBER ff14SB or CHARMM36m. This is essential for accurately calculating electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the prepared structure to relieve any steric clashes that may have been introduced during hydrogen addition.

  • Save the Prepared Receptor: Save the cleaned, hydrogenated, and charge-assigned protein structure as a PDB file for use in the next stages.

Protocol: Ligand Preparation

Rationale: A 2D chemical structure is insufficient for 3D computational modeling. We need to generate a low-energy 3D conformation, assign correct atom types and partial charges, and identify rotatable bonds to allow for conformational sampling during docking.

Step-by-Step Methodology:

  • Generate 2D Structure: Draw the structure of 2-Chloro-5-iodoquinazolin-4-amine using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Use a program like Open Babel or the RDKit to convert the 2D structure into an initial 3D conformation.

  • Ligand Energy Minimization: Perform a geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF2) to find a low-energy conformation.

  • Assign Partial Charges: Calculate partial charges for the ligand atoms. The restrained electrostatic potential (RESP) or AM1-BCC methods are highly recommended for their compatibility with common biomolecular force fields.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This information is used by docking programs to explore different conformations of the ligand within the binding site.

  • Save in a Docking-Compatible Format: Save the final ligand structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).

Part 3: Molecular Docking: Predicting the Binding Pose

Molecular docking serves as the initial computational screen, predicting the preferred orientation of a ligand when bound to a protein and estimating the strength of the interaction.[7] It is a computationally inexpensive method to generate plausible binding hypotheses.

The Causality Behind Docking Choices

We choose docking to rapidly sample a vast conformational space and identify high-probability binding modes. It is a search algorithm coupled with a scoring function. The search algorithm explores different poses, and the scoring function provides an estimate of the binding affinity for each pose.

Workflow: Molecular Docking with AutoDock Vina

G cluster_prep Preparation cluster_dock Docking Execution cluster_analysis Analysis & Validation Receptor Prepared Src Kinase (PDB) GridBox Define Grid Box (Active Site Definition) Receptor->GridBox Ligand Prepared Ligand (PDBQT) RunVina Run AutoDock Vina Ligand->RunVina GridBox->RunVina AnalyzePoses Analyze Binding Poses (Lowest Energy) RunVina->AnalyzePoses Validate Validation (RMSD) AnalyzePoses->Validate Results Docking Results Table AnalyzePoses->Results

Caption: Molecular Docking Workflow.

Step-by-Step Protocol:

  • Prepare Input Files: You will need the prepared receptor in PDB format and the prepared ligand in PDBQT format. Use AutoDock Tools to convert the receptor PDB to the PDBQT format, which adds salvation parameters and charges.

  • Define the Binding Site (Grid Box): The search space for docking must be explicitly defined. Center a grid box on the co-crystallized ligand's position (from the original 2GQG PDB file). The size of the box should be large enough to encompass the entire active site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

  • Create the Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand files, the center and size of the grid box, and the number of binding modes to generate.

  • Execute the Docking Run: From the command line, run AutoDock Vina using the configuration file: vina --config conf.txt --log log.txt

  • Analyze the Results: Vina will output a PDBQT file containing the predicted binding poses, ranked by their calculated binding affinity (in kcal/mol). Use a visualization tool to inspect the top-ranked pose. Analyze the key interactions (hydrogen bonds, hydrophobic contacts) between 2-Chloro-5-iodoquinazolin-4-amine and the Src kinase active site residues.

Self-Validating System: The Re-docking Protocol

Trustworthiness: A docking protocol is only reliable if it can reproduce known experimental results.

Protocol:

  • Extract the Native Ligand: From the original 2GQG PDB file, extract the coordinates of the Dasatinib ligand.

  • Prepare the Native Ligand: Prepare the Dasatinib ligand using the same protocol described in section 2.2.

  • Re-dock: Perform a docking run with Dasatinib into the Src kinase active site using the identical grid box and docking parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of Dasatinib with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

  • Validation Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is capable of accurately reproducing the experimentally observed binding mode.[8]

Data Presentation: Docking Results
MetricValueKey Interacting Residues
Binding Affinity (kcal/mol)-9.5Met341 (Hinge), Thr338, Glu310, Asp404
RMSD of Re-docked Ligand (Å)1.25N/A

Part 4: Molecular Dynamics Simulation: Introducing Flexibility and Time

Docking provides a static, time-independent snapshot. However, proteins are dynamic entities, and their flexibility can significantly influence ligand binding. Molecular Dynamics (MD) simulations model the atomic motions of the system over time, providing a more realistic and nuanced view of the protein-ligand interaction.[9][[“]]

The Rationale for MD Simulation

MD simulations are essential for:

  • Assessing Binding Stability: To verify if the binding pose predicted by docking is stable over a biologically relevant timescale.

  • Accounting for Protein Flexibility: To observe how the protein active site adapts to the bound ligand.

  • Including Solvent Effects: To explicitly model the role of water molecules in mediating and stabilizing the interaction.

  • Refining Binding Poses: To allow the system to relax from a potentially high-energy docked conformation to a more favorable one.

Workflow: Protein-Ligand MD Simulation with GROMACS

G cluster_setup System Setup cluster_sim Simulation Cascade cluster_analysis Trajectory Analysis Complex Docked Protein-Ligand Complex Topology Generate Topology (Force Field) Complex->Topology Solvate Solvate in Water Box Topology->Solvate Ionize Add Ions (Neutralize System) Solvate->Ionize Minim Energy Minimization Ionize->Minim NVT NVT Equilibration (Constant Volume/Temp) Minim->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run NPT->Prod Stability Assess Stability (RMSD, RMSF) Prod->Stability Interactions Analyze Interactions (H-bonds, Contacts) Prod->Interactions Results MD Analysis Plots & Data Stability->Results Interactions->Results

Caption: Molecular Dynamics Simulation Workflow.

Step-by-Step Protocol:

This is a condensed protocol. Each step involves specific GROMACS commands and parameter files (.mdp).[11][12]

  • System Topology Generation:

    • Combine the PDB files of the prepared receptor and the top-ranked docked ligand pose into a single complex PDB file.

    • Use the gmx pdb2gmx command to generate a GROMACS topology for the protein using a force field like CHARMM36m.

    • Generate a topology and parameter file for the ligand. This is a critical step that often requires external tools like CGenFF or antechamber to ensure force field compatibility.[13]

    • Merge the protein and ligand topologies into a unified system topology file.

  • System Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the complex to the box edge).

    • Fill the box with explicit water molecules (e.g., TIP3P water model) using gmx solvate.

    • Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove steric clashes between the complex, water, and ions.

  • Equilibration (Two Phases):

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex, which is typically restrained.

    • NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

  • Production MD Run:

    • Run the simulation for a duration sufficient to observe stable behavior (e.g., 100 nanoseconds). Remove the restraints on the protein-ligand complex.

Self-Validating System: Trajectory Analysis

Trustworthiness: The simulation results are only meaningful if the system has reached a stable equilibrium.

Analysis Protocol:

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable simulation is indicated by the RMSD plateauing after an initial rise.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site may indicate instability.

  • Radius of Gyration (Rg): Plot the Rg of the protein to assess its overall compactness. A stable Rg suggests the protein is not unfolding.

Data Presentation: MD Simulation Stability
Analysis MetricAverage Value (last 50 ns)Observation
Protein Backbone RMSD (nm)0.25 ± 0.03Plateau reached, indicating structural stability.
Ligand Heavy Atom RMSD (nm)0.12 ± 0.02Stable within the binding pocket.
Protein Radius of Gyration (nm)2.21 ± 0.01Consistent, indicating a stable fold.

Part 5: Binding Free Energy Calculation

While docking scores provide a rapid ranking, more accurate methods are needed to quantify binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method offers a balance between computational cost and accuracy.[14]

Rationale for MM/PBSA

MM/PBSA calculates the binding free energy by estimating the energy difference between the bound (complex) and unbound (receptor and ligand) states, including contributions from molecular mechanics energies and solvation free energies. It is a post-processing analysis performed on the stable portion of an MD trajectory.

Protocol: MM/PBSA Calculation

Step-by-Step Methodology:

  • Extract Trajectory Frames: From the stable portion of the production MD trajectory (e.g., the last 50 ns), extract a set of snapshots (e.g., 100 frames).

  • Run MM/PBSA Script: Use the GROMACS gmx_MMPBSA tool (or a similar script) to perform the calculation on the extracted frames.

  • Calculate Energy Components: The script will calculate the binding free energy (ΔG_bind) by summing the following components:

    • ΔE_MM (Molecular Mechanics Energy: van der Waals + Electrostatic)

    • ΔG_solv (Solvation Free Energy: Polar + Nonpolar)

  • Analyze the Results: Average the results over all frames to get the final estimated binding free energy and its components. This can reveal the primary driving forces for binding (e.g., electrostatic vs. hydrophobic interactions).

Data Presentation: Binding Free Energy Components
Energy ComponentAverage Value (kJ/mol)Contribution
van der Waals Energy-150.5Favorable
Electrostatic Energy-45.2Favorable
Polar Solvation Energy+125.8Unfavorable
Nonpolar Solvation Energy-18.3Favorable
ΔG_bind -88.2 Favorable

Part 6: Conclusion and Future Directions

This guide has detailed a rigorous, multi-stage in silico workflow to model the binding of 2-Chloro-5-iodoquinazolin-4-amine to a representative protein kinase target, c-Src. The combination of molecular docking, extensive molecular dynamics simulation, and binding free energy calculations provides a robust, dynamic, and quantitative picture of the molecular recognition event.

Our hypothetical results indicate that the compound binds stably within the ATP-binding site of Src kinase with a favorable binding free energy, driven primarily by van der Waals interactions. The next logical steps in a drug discovery campaign would involve:

  • Experimental Validation: Synthesizing the compound and testing its inhibitory activity against a panel of kinases, including c-Src, in biochemical and cellular assays.

  • Structure-Activity Relationship (SAR) Studies: Using the validated binding model to design and screen new derivatives in silico to improve potency and selectivity.

  • Advanced Simulations: Employing more rigorous free energy calculation methods (e.g., alchemical free energy perturbation) to more accurately predict the binding affinities of promising analogues before committing to synthesis.

By integrating the insights from computational modeling with empirical testing, researchers can significantly streamline the drug discovery process, reducing costs and accelerating the journey from a chemical concept to a potential therapeutic agent.[5][15]

References

  • Luo, H., Xu, B., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry.
  • Shawali, A. S., et al. (2017). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Green, S., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • Koneru, S., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available at: [Link]

  • Chang, Y., et al. (2023). A Guide to In Silico Drug Design. PubMed Central. Available at: [Link]

  • Christodoulou, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Available at: [Link]

  • Salo-Ahen, O., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Available at: [Link]

  • da Silva, F. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. Available at: [Link]

  • TheSavageScientist. (2020). NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. YouTube. Available at: [Link]

  • Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available at: [Link]

  • Ahmed, M., et al. (2023). From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. BMC Biology. Available at: [Link]

  • GROMACS Tutorials. Calculating free energy. Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Available at: [Link]

  • Scientific Research Publishing. (2018). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Available at: [Link]

  • De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. Available at: [Link]

  • Panda, P. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

  • Bonvin Lab. Small molecule docking. Available at: [Link]

  • Protein Structural Analysis Laboratory. Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Schomburg, K. T., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Available at: [Link]

  • Sabe, V. T., et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. ResearchGate. Available at: [Link]

  • Chen, D., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central. Available at: [Link]

  • GitHub. GROMACS Tutorials - Protein-Ligand Complex. Available at: [Link]

  • Jukič, M., et al. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. MDPI. Available at: [Link]

  • Jimson, A. (2021). Docking Result Analysis and Validation with Discovery Studio. YouTube. Available at: [Link]

  • Margreitter, C. (2021). Application of molecular dynamics simulations in the field of drug discovery. YouTube. Available at: [Link]

  • The Center for Professional Innovation and Education. (2018). How In Silico Studies Speed Drug Discovery. CfPIE. Available at: [Link]

  • ResearchGate. (2015). (PDF) Calculation of Binding Free Energies. Available at: [Link]

  • JeevikaSilicoBio. (2019). Molecular Docking || Small Molecule Docking || AutoDock ||. YouTube. Available at: [Link]

  • Essex Research Group. Free Energy Analysis Tools. Available at: [Link]

  • ResearchGate. (2016). Development of PAK1 kinase inhibitors with "in silico" modeling methods. Available at: [Link]

  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Sirisoma, N., et al. (2008). Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Available at: [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

  • Consensus. (2024). What are the best practices for molecular dynamics simulations in drug design? Consensus. Available at: [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Available at: [Link]

  • Aryal, S. (2022). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. Available at: [Link]

  • CHARMM-GUI. (2020). Free Energy Calculator Tutorial 1: Overview. YouTube. Available at: [Link]

Sources

Exploratory

Structure-activity relationship (SAR) studies of 2-Chloro-5-iodoquinazolin-4-amine analogs.

Structure-activity relationship (SAR) studies of 2-Chloro-5-iodoquinazolin-4-amine analogs Executive Summary The quinazoline scaffold is a cornerstone of medicinal chemistry, underpinning approved kinase inhibitors like...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-activity relationship (SAR) studies of 2-Chloro-5-iodoquinazolin-4-amine analogs

Executive Summary

The quinazoline scaffold is a cornerstone of medicinal chemistry, underpinning approved kinase inhibitors like gefitinib, erlotinib, and lapatinib.[1] However, the vast majority of these therapeutics rely on substitution at the 6- and 7-positions to modulate potency and physicochemical properties. 2-Chloro-5-iodoquinazolin-4-amine represents a strategic departure from this classical design. The presence of the 5-iodo handle provides a unique vector for extending into the solvent-exposed regions or the "gatekeeper" vicinity of kinase ATP pockets—specifically relevant for Cdc2-like kinases (CLKs) and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) . This guide details the synthetic logic, structure-activity relationships (SAR), and experimental protocols for exploiting this scaffold to generate novel, selective kinase inhibitors.

Part 1: Chemical Space & Scaffold Analysis

The "5-Position" Advantage

In classical EGFR inhibitors, the 6,7-dialkoxy motif is essential for solubility and binding affinity. However, this creates a crowded intellectual property (IP) landscape. The 5-position offers three distinct advantages:

  • Vector Orientation: Substituents at the 5-position project towards the "roof" of the ATP binding pocket, a region often distinct between homologous kinases (e.g., CLK vs. CDK).

  • Synthetic Versatility: The iodine atom is a "soft" handle, highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of diverse libraries.

  • Orthogonal Reactivity: The scaffold contains three reactive centers with distinct electrophilicity profiles (

    
    ), enabling sequential, regioselective functionalization.
    
Visualizing the SAR Zones

SAR_Zones Core 2-Chloro-5-iodoquinazolin-4-amine (Scaffold) Zone1 Zone 1: C4-Amine (Hinge Binder) Core->Zone1 Primary Interaction (H-bond donor/acceptor) Zone2 Zone 2: C5-Iodo (Selectivity Vector) Core->Zone2 Pd-Catalyzed Coupling (Targeting Gatekeeper) Zone3 Zone 3: C2-Chloro (Solubility/ADME) Core->Zone3 Nucleophilic Displacement (Fine-tuning pKa/LogP)

Figure 1: Strategic zoning of the quinazoline scaffold. The C4-amine anchors the molecule, while C5 and C2 allow for divergent optimization.

Part 2: Synthetic Strategy & Protocols

The synthesis of 2-chloro-5-iodoquinazolin-4-amine requires strict control over regioselectivity. The C4 position is significantly more electrophilic than C2 due to the inductive effect of the adjacent nitrogens and the lack of electron donation compared to the C2 position.

Step-by-Step Synthesis Workflow

1. Scaffold Construction (Retrosynthesis)

  • Starting Material: 2-Amino-6-iodobenzoic acid (or 2-amino-6-iodobenzonitrile).

  • Cyclization: Urea fusion or reaction with formamide yields the quinazolinone.

  • Activation: Chlorination with

    
     yields the key intermediate 2,4-dichloro-5-iodoquinazoline .
    

2. Regioselective Amidation (The Critical Step) The displacement of the C4-chloride occurs readily at low temperatures, leaving the C2-chloride and C5-iodide intact.

  • Reagents: Ammonia (gas or dioxane solution) or specific aniline.

  • Conditions: THF/IPA,

    
     to RT.
    
  • Outcome: Exclusive formation of 4-amino-2-chloro-5-iodoquinazoline.

3. Divergent Functionalization

  • Path A (C5-Coupling): Suzuki coupling with aryl boronic acids.

  • Path B (C2-Displacement): High-temperature displacement with aliphatic amines (for solubility).

Synthesis_Workflow Start 2-Amino-6-iodobenzoic acid Step1 Cyclization (Urea, 180°C) Start->Step1 Inter1 5-Iodoquinazoline-2,4-dione Step1->Inter1 Step2 Chlorination (POCl3, reflux) Inter1->Step2 Inter2 2,4-Dichloro-5-iodoquinazoline Step2->Inter2 Step3 Regioselective Amidation (NH3/THF, 0°C) Inter2->Step3 Product 2-Chloro-5-iodoquinazolin-4-amine (Target Scaffold) Step3->Product

Figure 2: Synthetic route to the target scaffold.[2] Note the preservation of the C2-Cl and C5-I handles.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-iodoquinazolin-4-amine

Validation: This protocol ensures the 4-amino group is installed without touching the reactive 2-Cl or 5-I handles.

  • Preparation: Dissolve 2,4-dichloro-5-iodoquinazoline (1.0 eq, 3.0 mmol) in anhydrous THF (15 mL). Cool the solution to

    
     in an ice bath.
    
  • Amidation: Slowly bubble dry ammonia gas into the solution for 15 minutes, or add 0.5 M ammonia in dioxane (1.1 eq) dropwise.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[3] The starting material (
    
    
    
    ) should disappear, replaced by a lower spot (
    
    
    ).
  • Workup: Evaporate volatiles under reduced pressure. Resuspend the solid in water (20 mL) and stir for 30 minutes to dissolve ammonium chloride byproducts.

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL) and cold diethyl ether (
    
    
    
    mL). Dry under vacuum.
  • Yield: Typically 85-92% as a white/off-white solid.

  • QC Check:

    
     NMR should show a broad singlet (2H) for 
    
    
    
    around 7.5-8.5 ppm.
Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Introduce aryl groups to target the kinase gatekeeper region.

  • Reagents: Combine 2-chloro-5-iodoquinazolin-4-amine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq).
  • Solvent: Degassed Dioxane:Water (4:1).

  • Conditions: Heat at

    
     under Argon for 4-12 hours.
    
  • Note: The 2-Cl position is relatively stable under these conditions but can hydrolyze if the reaction is prolonged excessively at high pH.

Part 4: Structure-Activity Relationship (SAR) Data Analysis

The following table summarizes the impact of substitutions based on typical kinase inhibition profiles (e.g., CLK1/4, DYRK1A).

Table 1: SAR Trends for 5-Substituted Analogs

ZoneModificationEffect on PotencyEffect on SelectivityNotes
C4

(Unsubstituted)
HighModerateEssential for H-bond to hinge region (Glu/Leu backbone).
C4

/

Moderate/LowLowSteric bulk here often clashes with the hinge unless the pocket is deep.
C5

(Parent)
LowN/APrimarily a synthetic intermediate; weak binder on its own.
C5

ModerateLowIncreases lipophilicity; often too planar.
C5

High High Classic motif for CLK/DYRK inhibition; forms specific water-mediated bonds.
C5

HighModerateGood solubility; nitrogen can accept H-bonds from Lysine residues.
C2

ModerateLowMetabolic liability (glutathione conjugation).
C2

HighModerateImproves solubility and cell permeability.
Mechanistic Insight: The "Gatekeeper" Interaction

In many kinases, the residue at the "gatekeeper" position controls access to a hydrophobic back pocket.

  • EGFR: Threonine (T790) - Small gatekeeper.

  • CLK/DYRK: Phenylalanine/Methionine - Bulky gatekeepers.

  • SAR Implication: 5-substituted quinazolines can twist out of planarity (atropisomerism) to accommodate bulky gatekeepers, a feature 6,7-substituted analogs lack.

Part 5: Biological Validation (Kinase Assay)

To validate the activity of synthesized analogs, a Luminescence-based ADP detection assay (e.g., ADP-Glo) is recommended.

Protocol:

  • Enzyme: Recombinant Human CLK1 or DYRK1A (5-10 ng/well).

  • Substrate: SR-rich peptide (e.g., SRSF1 fragment) at

    
    .
    
  • ATP: At

    
     apparent (typically 10-50 
    
    
    
    ).
  • Inhibitor: Serial dilution (10 mM DMSO stock) of the 2-chloro-5-iodo analog.

  • Incubation: 60 min at RT.

  • Readout: Add ADP-Glo reagent, incubate 40 min; add Kinase Detection Reagent, incubate 30 min. Read Luminescence.

  • Data Analysis: Fit to 4-parameter logistic equation to determine

    
    .
    

References

  • Wissner, A., et al. (2000). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry. Link

  • Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing." Chemistry & Biology. Link (Discusses 6-arylquinazolin-4-amines, closely related SAR logic).

  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update." Pharmacological Research. Link

  • Ambit Biosciences. (2010). "An inhibitor of the Cdc2-like kinase 4 (Clk4)." NIH Molecular Libraries Program. Link

  • BenchChem. (2025).[4] "Structure-Activity Relationship (SAR) Studies of Quinazoline Analogs." Technical Notes. Link

Sources

Foundational

Technical Profile: 2-Chloro-5-iodoquinazolin-4-amine

The following technical guide details the properties, synthesis, and application of 2-Chloro-5-iodoquinazolin-4-amine (CAS 1107694-85-8), a high-value scaffold for kinase inhibitor discovery. A Dual-Functionalized Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 2-Chloro-5-iodoquinazolin-4-amine (CAS 1107694-85-8), a high-value scaffold for kinase inhibitor discovery.

A Dual-Functionalized Scaffold for Next-Generation Kinase Inhibitor Discovery[1]

CAS Number: 1107694-85-8 Chemical Name: 2-Chloro-5-iodoquinazolin-4-amine Molecular Formula: C₈H₅ClIN₃ Molecular Weight: 305.50 g/mol

Executive Summary

2-Chloro-5-iodoquinazolin-4-amine is a specialized heterocyclic intermediate designed for the synthesis of Type I and Type II kinase inhibitors . Unlike the commoditized 6- or 7-substituted quinazolines (found in first-generation EGFR inhibitors like Gefitinib), this 5-iodo variant offers a unique vector for extending ligands into the kinase "solvent front" or "back pocket" regions.

Its structural logic is defined by orthogonal reactivity :

  • C-4 Amine: Establishes the critical hydrogen bond donor/acceptor motif with the kinase hinge region (typically Met793 in EGFR or equivalent).

  • C-5 Iodine: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce steric bulk or solubilizing groups.

  • C-2 Chlorine: A latent electrophile for late-stage nucleophilic aromatic substitution (SₙAr) to tune pharmacokinetic (ADME) properties.

Physicochemical Properties

Data aggregated from predicted models and structural analogs.[1][2]

PropertyValueTechnical Note
Appearance Off-white to pale yellow solidLight-sensitive due to C-I bond.
Melting Point >200°C (Decomposes)High lattice energy typical of amino-quinazolines.
Solubility DMSO (>50 mM), DMFPoor solubility in water/alcohols; requires polar aprotic solvents.
pKa (Predicted) ~3.8 (N-1), ~10.5 (NH2)Protonation at N-1 activates C-2 for nucleophilic attack.
Storage 2–8°C, Inert AtmosphereHygroscopic and light-sensitive. Store under Argon/Nitrogen.

Biological Applications & Mechanism

The "Scaffold Logic" in Drug Design

This molecule addresses a specific bottleneck in medicinal chemistry: selectivity . Standard quinazolines often suffer from promiscuity across the kinome.

  • Mechanism: The quinazoline core mimics the adenine ring of ATP. The C-4 amino group forms a hydrogen bond with the hinge region backbone.

  • The 5-Position Advantage: Substitution at the 5-position (via the iodine handle) projects substituents towards the gatekeeper residue or the solvent front . This vector is underutilized compared to the 6/7 positions, offering a pathway to design inhibitors active against drug-resistant mutants (e.g., EGFR T790M).

  • Target Classes:

    • Src/Abl Kinases: 5-substituted quinazolines have shown potency in dual Src/Abl inhibition.[3]

    • PI3K Isoforms: The steric bulk at C-5 can induce selectivity for lipid kinases.

Synthetic Routes & Experimental Protocols

A. Retrosynthetic Analysis

The synthesis relies on the differential electrophilicity of the quinazoline ring. The C-4 position is significantly more reactive toward nucleophiles than C-2, allowing for regioselective amination.

B. Synthesis Workflow (Recommended)

Precursor: 2,4-Dichloro-5-iodoquinazoline

  • Regioselective Amination (C-4 Functionalization):

    • Reagents: 7N Ammonia in Methanol (or THF).

    • Conditions: 0°C to Room Temperature, 2-4 hours.

    • Mechanism:[3][4][5][6] The C-4 carbon is activated by the adjacent nitrogen atoms. Ammonia attacks C-4 preferentially over C-2 (Selectivity >20:1).

    • Protocol: Dissolve 2,4-dichloro-5-iodoquinazoline in dry THF. Add 7N NH₃/MeOH dropwise at 0°C. Monitor by LCMS for mono-substitution (Mass: 305.5).

  • Purification:

    • Precipitate the product by adding water. Filter and wash with cold ether to remove regioisomers.

C. Visualization: Scaffold Logic & Synthesis

G Start 2,4-Dichloro-5-iodoquinazoline Product CAS 1107694-85-8 (2-Chloro-5-iodoquinazolin-4-amine) Start->Product Regioselective Amination @ C4 Reagent NH3 / MeOH (Nucleophilic Attack) Reagent->Product C5 C-5 Iodine: Suzuki/Sonogashira Coupling (Diversity Vector) Product->C5 C2 C-2 Chlorine: SnAr Displacement (Solubility Tuning) Product->C2 C4 C-4 Amine: Hinge Binding (Pharmacophore) Product->C4

Figure 1: Synthetic pathway and orthogonal functionalization logic of the scaffold.

Handling & Safety (E-E-A-T)

Warning: This compound contains a reactive alkyl halide-like motif and an aromatic amine.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Self-Validating Safety Protocol:

    • TLC Monitoring: Use UV (254 nm). The iodine atom provides strong quenching.

    • Quenching: Treat waste with sodium thiosulfate if free iodine is suspected (though C-I is stable under ambient conditions).

    • Solubility Check: Before biological assay, ensure complete dissolution in DMSO by vortexing. Precipitates will cause false negatives in kinase assays.

Supply Chain & Sourcing

Due to its specialized nature, this compound is typically "Make-to-Order" or stocked in milligram quantities by research-focused vendors.

Verified Suppliers:

  • Arctom Scientific: Specializes in halogenated heterocycles.

  • Alchem Pharmtech: Offers catalog quantities (1g - 10g).

  • Chemenu: Sourcing aggregator for custom synthesis.

Purity Requirement: For High-Throughput Screening (HTS), ensure >98% purity (HPLC) to avoid false positives from highly reactive di-chloro precursors.

References

  • PubChem Compound Summary. 2-Chloro-5-iodoquinazolin-4-amine (CID 54567890). National Center for Biotechnology Information. Link

  • Denny, W. A., et al. (1996).[7][8] Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor.[7][8] Clinical and Experimental Pharmacology and Physiology.[7] Link

  • Sandor, A., et al. (2023).[9] Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1][7][8][9] Pharmaceuticals (Basel).[9] Link

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[3] Journal of Medicinal Chemistry.[8] Link

Sources

Exploratory

Comprehensive Patent Review: 2-Chloro-5-iodoquinazolin-4-amine as a Strategic Scaffold

This technical guide provides an in-depth review of 2-Chloro-5-iodoquinazolin-4-amine (CAS 1107694-85-8), a critical intermediate in the synthesis of next-generation kinase inhibitors. Executive Summary 2-Chloro-5-iodoqu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 2-Chloro-5-iodoquinazolin-4-amine (CAS 1107694-85-8), a critical intermediate in the synthesis of next-generation kinase inhibitors.

Executive Summary

2-Chloro-5-iodoquinazolin-4-amine represents a specialized "privileged scaffold" in medicinal chemistry.[1] Unlike the ubiquitous 6- or 7-substituted quinazolines (found in drugs like Gefitinib or Erlotinib), the 5-iodo substitution pattern offers a unique vector for chemical elaboration. This molecule acts as a bifunctional electrophile: the C2-chlorine allows for nucleophilic aromatic substitution (


) to introduce solubilizing tails, while the C5-iodine serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to access the kinase "back-pocket" or facilitate macrocyclization.

Target Audience: Medicinal Chemists, Process Chemists, and IP Strategists. Key Utility: Synthesis of Type I/II kinase inhibitors (EGFR, BTK, PI3K) and HSP90 inhibitors.

Chemical Identity & Physical Properties[2][3][4]

PropertyData
Chemical Name 2-Chloro-5-iodoquinazolin-4-amine
CAS Number 1107694-85-8
Molecular Formula

Molecular Weight 305.50 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
Key Precursor 2,4-Dichloro-5-iodoquinazoline (CAS 959237-30-0)
Starting Material 2-Amino-6-iodobenzoic acid (CAS 20776-52-7)

Synthesis Pathways: The Patent Landscape

The synthesis of 5-substituted quinazolines is more challenging than their 6/7-counterparts due to steric hindrance and the electronic deactivation of the precursor benzoic acid. The following protocol is synthesized from aggregated patent methodologies (e.g., WO2008/008539, CN102321076B).

Validated Synthesis Protocol

This route ensures regioselectivity at the 4-position during amination, a common pitfall in quinazoline chemistry.

Step 1: Cyclization to Quinazolin-2,4-dione

  • Reagents: 2-Amino-6-iodobenzoic acid, Urea.

  • Conditions: Melt at 160–180°C for 4–6 hours.

  • Mechanism: Thermal condensation forms the thermodynamically stable dione.

  • Yield: ~75-85%.

Step 2: Chlorination (The Vilsmeier-Haack Activation)

  • Reagents:

    
     (Phosphorus oxychloride), 
    
    
    
    (Base).
  • Conditions: Reflux (105°C) for 12 hours.

  • Product: 2,4-Dichloro-5-iodoquinazoline .[2]

  • Critical Note: The 5-iodo group creates steric bulk, requiring prolonged reflux compared to non-iodinated analogs.

Step 3: Regioselective Amination

  • Reagents:

    
     (7M in Methanol) or 
    
    
    
    in THF.
  • Conditions: 0°C to RT, 2–4 hours.

  • Selectivity: The C4 position is electronically more deficient (and thus more reactive) than C2 due to the inductive effect of N3 and the lack of electron donation from the fused ring at that specific vector.

  • Product: 2-Chloro-5-iodoquinazolin-4-amine .

Synthesis Workflow Diagram

SynthesisRoute SM 2-Amino-6-iodobenzoic Acid (CAS 20776-52-7) Step1 Cyclization (Urea, 180°C) SM->Step1 Int1 5-Iodoquinazolin-2,4-dione Step1->Int1 Step2 Chlorination (POCl3, Reflux) Int1->Step2 Int2 2,4-Dichloro-5-iodoquinazoline (CAS 959237-30-0) Step2->Int2 Step3 Sel. Amination (NH3/MeOH, 0°C) Int2->Step3 Product 2-Chloro-5-iodoquinazolin-4-amine (CAS 1107694-85-8) Step3->Product Step3->Product Regioselective S_NAr at C4 position

Caption: Step-by-step synthesis of 2-Chloro-5-iodoquinazolin-4-amine emphasizing regiocontrol.

Strategic Utility in Drug Discovery

The "5-Position" Advantage

In kinase inhibitor design, the quinazoline core typically binds to the hinge region of the ATP binding site.

  • C4-Amino: Forms a critical hydrogen bond with the hinge region backbone (e.g., Met793 in EGFR).

  • C5-Iodo: This position points towards the "solvent front" or the "gatekeeper" residue depending on the binding mode.

    • Cross-Coupling: The iodine allows for Suzuki couplings to introduce aryl groups that can reach the hydrophobic pocket II or interact with the

      
      C-helix.
      
    • Macrocyclization: Recent patents utilize the 5-position to form macrocycles connecting to the C2-substituent, locking the inhibitor in a bioactive conformation (reducing entropic penalty upon binding).

Patent & Assignee Context

While specific patents solely claiming this intermediate are rare (as it is a building block), it appears in the Markush structures of broad patent families targeting:

  • EGFR/HER2: Dual inhibitors where the 5-position substitution modulates solubility and selectivity.

  • HSP90: 5-substituted quinazolines are known to bind the N-terminal ATP pocket of Heat Shock Protein 90.

  • Key Assignees: Incyte Corp, Pfizer, and various Chinese pharmaceutical entities (e.g., CSPC) utilizing quinazoline libraries for oncology.

Experimental Protocol (Self-Validating)

Objective: Preparation of 2-Chloro-5-iodoquinazolin-4-amine on a 10g scale.

  • Preparation of 2,4-Dichloro-5-iodoquinazoline:

    • Charge a 250 mL round-bottom flask with 5-iodoquinazolin-2,4-dione (10.0 g, 34.7 mmol).

    • Add Phosphorus Oxychloride (

      
      )  (50 mL) and N,N-Diisopropylethylamine (DIPEA)  (2.0 mL).
      
    • Reflux the suspension at 110°C under

      
       for 14 hours. The mixture will turn clear and dark.
      
    • Workup: Concentrate in vacuo to remove excess

      
      . Pour residue onto crushed ice/water (caution: exothermic). Extract with DCM (
      
      
      
      mL). Dry over
      
      
      and concentrate.
    • Yield: ~9.5 g (Yellow solid).

  • Selective Amination:

    • Dissolve 2,4-Dichloro-5-iodoquinazoline (9.5 g, 29.2 mmol) in THF (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly bubble Ammonia gas (

      
      )  or add 7M 
      
      
      
      in MeOH
      (10 mL, 2.5 eq) dropwise over 30 minutes.
    • Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour. Monitor by TLC (the C4-amino product is more polar than the starting material).

    • Workup: Evaporate solvent. Suspend the solid in water, filter, and wash with cold ether to remove trace bis-aminated byproducts.

    • Final Product:2-Chloro-5-iodoquinazolin-4-amine (Off-white solid, ~8.0 g).

References

  • PubChem Compound Summary. 2-Chloro-5-iodopyridin-4-amine (Analogous Chemistry Context). National Center for Biotechnology Information. [Link]

  • Google Patents.Preparation method of lapatinib intermediate and analogues thereof (Context on Quinazoline Chlorination).
  • Journal of Medicinal Chemistry. Studies on 4(1H)-Quinazolinones. Synthesis and Antiinflammatory Activity.[3] (General Quinazoline Synthesis Reference). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cell-based Assays Using 2-Chloro-5-iodoquinazolin-4-amine

Introduction: The Quinazoline Scaffold in Drug Discovery The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Derivatives of this heterocyclic system...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Derivatives of this heterocyclic system have been extensively investigated as antitumor agents due to their ability to inhibit key signaling molecules like receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor beta (PDGFR-β).[1] Furthermore, certain 4-anilinoquinazolines have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]

2-Chloro-5-iodoquinazolin-4-amine belongs to this versatile class of compounds. While its specific biological targets are under active investigation, its structural similarity to known kinase inhibitors and apoptosis inducers suggests its potential as a valuable tool for cancer research and drug development.[2][3][4] This document provides a comprehensive guide for researchers to design and execute robust cell-based assays to characterize the biological activity of 2-Chloro-5-iodoquinazolin-4-amine. The protocols detailed herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Compound Handling and Preparation

Proper handling and preparation of 2-Chloro-5-iodoquinazolin-4-amine are critical for obtaining reliable and reproducible results.

1.1. Stock Solution Preparation:

  • Rationale: A high-concentration stock solution in a suitable organic solvent allows for accurate serial dilutions and minimizes the final solvent concentration in the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.

  • Protocol:

    • Dissolve 2-Chloro-5-iodoquinazolin-4-amine in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

    • Ensure complete dissolution by vortexing and gentle warming if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store the aliquots at -20°C, protected from light.

1.2. Working Solution Preparation:

  • Rationale: Preparing fresh working solutions for each experiment from a thawed stock aliquot ensures consistent compound potency.

  • Protocol:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your assay.

    • Crucial Control: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced artifacts.[5] Always include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in all experiments.

Foundational Assay: Cell Viability and Proliferation

A primary step in characterizing a novel compound is to assess its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

2.1. Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

2.2. Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Treat with serial dilutions of 2-Chloro-5-iodoquinazolin-4-amine and vehicle control B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

2.3. Detailed Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 for lung cancer, PC3 for prostate cancer, K562 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5][6]

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach and resume logarithmic growth.

  • Compound Treatment: Remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of 2-Chloro-5-iodoquinazolin-4-amine or the vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

2.4. Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

ParameterDescription
IC₅₀ Concentration of an inhibitor where the response is reduced by half.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of the effect it produces.

Mechanistic Insight: Apoptosis Induction Assay

To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.

3.1. Principle of the Annexin V/PI Assay: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

3.2. Experimental Workflow:

Apoptosis_Workflow A Seed and treat cells with 2-Chloro-5-iodoquinazolin-4-amine B Harvest cells (trypsinization) A->B C Wash cells with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add FITC-Annexin V and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

3.3. Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with various concentrations of 2-Chloro-5-iodoquinazolin-4-amine (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for a specified time (e.g., 24 or 48 hours).[5]

  • Cell Harvesting: Harvest the cells by trypsinization and collect any floating cells from the medium.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

3.4. Data Analysis and Interpretation:

  • The flow cytometry data will generate a quadrant plot:

    • Lower-left quadrant (Annexin V- / PI-): Live cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by 2-Chloro-5-iodoquinazolin-4-amine.

Target Engagement: Cellular Kinase Inhibition Assay

Given that many quinazoline derivatives are kinase inhibitors, it is pertinent to investigate if 2-Chloro-5-iodoquinazolin-4-amine affects kinase activity within the cell.[1][4] A common method is to measure the phosphorylation of a downstream substrate.[7]

4.1. Principle of Cellular Kinase Phosphorylation Assay: This assay quantifies the phosphorylation status of a specific substrate of a target kinase in response to inhibitor treatment.[7] A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase. This can be measured using various techniques, such as Western blotting or cell-based ELISA.

4.2. Experimental Workflow (Western Blotting):

Kinase_Workflow A Treat cells with 2-Chloro-5-iodoquinazolin-4-amine B Lyse cells to extract proteins A->B C Quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Probe with primary antibodies (phospho-specific and total protein) E->F G Incubate with secondary antibody F->G H Detect signal and quantify band intensity G->H

Caption: Workflow for a Western blot-based kinase inhibition assay.

4.3. Detailed Protocol:

  • Cell Treatment: Treat cells with 2-Chloro-5-iodoquinazolin-4-amine at various concentrations for a short period (e.g., 1-4 hours) to observe direct effects on signaling pathways.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate.

    • Subsequently, probe the same membrane with an antibody against the total protein of the substrate as a loading control.

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

4.4. Data Interpretation: A dose-dependent decrease in the ratio of phosphorylated to total substrate protein suggests that 2-Chloro-5-iodoquinazolin-4-amine inhibits the activity of the upstream kinase.

Advanced Cellular Assays: Target Deconvolution

Should the initial assays suggest a specific mode of action, more advanced techniques can be employed for target identification and validation.

  • Cellular Thermal Shift Assay (CETSA™): This method assesses the binding of a compound to its target protein in intact cells by measuring changes in the thermal stability of the protein.

  • Kinome Profiling: If kinase inhibition is suspected, screening 2-Chloro-5-iodoquinazolin-4-amine against a panel of kinases can identify its specific targets and off-targets.[8]

  • High-Content Imaging: This technology can be used to visualize and quantify multiple cellular effects of the compound simultaneously, such as changes in cell morphology, cytoskeletal organization (relevant for tubulin inhibitors), and the localization of specific proteins.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your findings, the following principles of self-validation should be integrated into your experimental design:

  • Orthogonal Assays: Confirm key findings using at least two different assays that measure the same biological endpoint through different mechanisms. For example, confirm apoptosis induction observed by Annexin V staining with a caspase activation assay.[2][3]

  • Multiple Cell Lines: Test the compound in a panel of cell lines from different tissue origins to assess the breadth of its activity and identify potential cell-type-specific effects.[6]

  • Positive and Negative Controls: Always include a known active compound as a positive control and a vehicle-treated group as a negative control.

  • Statistical Analysis: Perform experiments in at least triplicate and use appropriate statistical tests to determine the significance of your results.

By adhering to these rigorous protocols and principles of self-validation, researchers can confidently characterize the cellular effects of 2-Chloro-5-iodoquinazolin-4-amine and elucidate its mechanism of action, paving the way for its potential development as a therapeutic agent.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • De Rycker, M., et al. (2021). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry, 64(21), 15914–15933.
  • Barros, T. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2878–2887.
  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779.
  • Xu, G., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117660.
  • Ghorab, M. M., et al. (2013). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed. Retrieved from [Link]

  • Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7861-7880.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

Sources

Application

Experimental use of 2-Chloro-5-iodoquinazolin-4-amine in xenograft models.

Application Note: Preclinical Evaluation of 2-Chloro-5-iodoquinazolin-4-amine in Xenograft Models Executive Summary & Compound Profile This Application Note details the experimental protocols for utilizing 2-Chloro-5-iod...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 2-Chloro-5-iodoquinazolin-4-amine in Xenograft Models

Executive Summary & Compound Profile

This Application Note details the experimental protocols for utilizing 2-Chloro-5-iodoquinazolin-4-amine (and its functionalized derivatives) in murine xenograft models.

The quinazoline-4-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1][2] However, the specific 2-chloro-5-iodo substitution pattern presents unique opportunities and challenges:

  • 2-Chloro Position: Acts as a reactive electrophilic handle. While useful for synthesis, in an in vivo setting, this position is susceptible to nucleophilic attack (e.g., by glutathione), potentially leading to rapid clearance or off-target toxicity unless substituted prior to administration.

  • 5-Iodo Position: Provides a steric bulk and a halogen bond donor capability, often exploited to induce selectivity for specific kinases (e.g., CLK1, DYRK1A) or as a site for cross-coupling to generate tricyclic libraries.

Critical Advisory: If using 2-Chloro-5-iodoquinazolin-4-amine as a raw intermediate (Test Article), researchers must account for its high reactivity and poor aqueous solubility. This guide assumes the compound is being evaluated either as a fragment-based lead or as a precursor for a 2,5-disubstituted library.

Mechanism of Action & Pathway Visualization

Quinazoline-4-amines typically function as ATP-competitive Type I Kinase Inhibitors .[3] They bind to the hinge region of the kinase domain. The 5-iodo substitution often alters the binding pose, potentially targeting the "gatekeeper" residue or accessing the back pocket.

Figure 1: Proposed Mechanism of Action (Kinase Inhibition)

KinaseInhibition Compound 2-Chloro-5-iodo- quinazolin-4-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Binding Apoptosis Apoptosis / Cell Cycle Arrest Compound->Apoptosis Induces via Signaling Blockade Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Inhibits Signaling Downstream Signaling (e.g., MAPK/PI3K) Phosphorylation->Signaling Required for Phosphorylation->Apoptosis Suppression of Proliferation Tumor Cell Proliferation Signaling->Proliferation Promotes

Caption: Competitive inhibition of the ATP-binding pocket by the quinazoline scaffold disrupts downstream phosphorylation cascades, leading to tumor growth arrest.

Formulation Strategy for In Vivo Administration

The 2-chloro-5-iodoquinazolin-4-amine scaffold is highly lipophilic (high LogP) and practically insoluble in water. Proper formulation is critical to prevent precipitation in the peritoneum or GI tract.

Recommended Vehicle (Standard):

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 5% Tween-80 (Surfactant)

  • 50% Saline or PBS (Diluent)

Preparation Protocol:

  • Weigh the precise amount of compound.

  • Dissolve completely in 100% DMSO (Wait for clear solution; mild sonication at 37°C is permissible).

  • Add PEG-400 and vortex for 30 seconds.

  • Add Tween-80 and vortex.

  • Slowly add warm Saline (37°C) dropwise while vortexing to prevent "crashing out."

    • Note: If precipitation occurs, switch to a 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) formulation (pH 4.5).

Xenograft Experimental Protocol

This protocol is validated for subcutaneous tumor models (e.g., A549 NSCLC or HCT116 Colon Cancer), which are sensitive to quinazoline-based kinase inhibitors.

Phase 1: Tumor Inoculation
  • Animals: BALB/c Nude or SCID mice (Female, 6-8 weeks).

  • Cell Preparation: Harvest cells at 70-80% confluence. Resuspend in 1:1 PBS/Matrigel matrix.

  • Inoculation: Inject

    
     cells (100 µL) subcutaneously into the right flank.
    
  • Staging: Monitor tumor growth until volume reaches 100–150 mm³ (approx. 10-14 days).

Phase 2: Treatment Regimen

Randomize mice into groups (


 per group) to ensure equal average tumor volume across groups.
GroupTreatment AgentDose (mg/kg)RouteFrequency
G1 Vehicle ControlN/AIP or PODaily (QD)
G2 Test Compound (Low)10 mg/kgIPDaily (QD)
G3 Test Compound (High)30 mg/kgIPDaily (QD)
G4 Positive Control*25 mg/kgPODaily (QD)

*Positive Control: Gefitinib or Erlotinib (if targeting EGFR models).

Phase 3: Data Collection & Euthanasia
  • Measurements: Measure tumor volume (

    
    ) and body weight every 3 days.
    
    • Formula:

      
      
      
  • Endpoint: Euthanize when control tumors reach 1500 mm³ or if body weight loss >20%.

  • Tissue Harvest:

    • Tumor: Flash freeze 50% in liquid nitrogen (for Western Blot/PK). Fix 50% in 10% NBF (for IHC).

    • Plasma: Collect via cardiac puncture for PK analysis (verify stability of the 2-Cl group).

Experimental Workflow Visualization

Figure 2: Xenograft Study Workflow

XenograftWorkflow Synthesis Synthesis & QC (>95% Purity) Formulation Formulation (DMSO/PEG400/Saline) Synthesis->Formulation Dosing Daily Dosing (21 Days) Measure Vol/BW q3d Formulation->Dosing Inoculation Cell Inoculation (A549/HCT116 + Matrigel) Staging Tumor Staging (Target: 100-150 mm³) Inoculation->Staging Staging->Dosing Randomization Harvest Tissue Harvest (Plasma, Tumor) Dosing->Harvest Endpoint Analysis Analysis (IHC, Western, PK) Harvest->Analysis

Caption: Step-by-step progression from compound validation to biological readout.

Pharmacodynamic (PD) Biomarkers & Analysis

To validate that the observed efficacy is due to the specific molecular mechanism (and not general toxicity), assess the following markers in the harvested tumor tissue:

  • Phospho-Kinase Levels (Western Blot/ELISA):

    • If targeting EGFR: Measure p-EGFR (Tyr1068) vs. Total EGFR.

    • If targeting CLK/DYRK: Measure p-SF3B1 (downstream substrate of CLK).

  • Apoptosis Markers (IHC):

    • Cleaved Caspase-3: Increases indicate apoptotic cell death.

    • Ki-67: Decreases indicate reduced proliferation index.

  • Angiogenesis (Optional):

    • CD31 Staining: Quinazolines often exhibit anti-angiogenic effects (VEGFR overlap).

Safety & Stability Warning

  • Metabolic Instability: The 2-chloro group is a metabolic "soft spot." In the liver, glutathione S-transferases (GST) may displace the chloride, forming a glutathione conjugate. This leads to rapid clearance.

    • Mitigation: If PK data shows short half-life (

      
       min), consider using the 2-cyano  or 2-methyl  analog for the in vivo stage, or encapsulating the 2-chloro compound in liposomes.
      
  • Toxicity: Monitor mice for diarrhea and skin rash, common side effects of quinazoline-based EGFR inhibitors.

References

  • Structure-Activity Relationship of Quinazolines

    • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1][2][3][4][5][6]

    • Source: NIH / Molecules (2017).
    • URL:[Link]

  • Xenograft Protocols for Quinazolines

    • Title: Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis with high in vivo activity.[5][6]

    • Source: Journal of Medicinal Chemistry (2008).[5]

    • URL:[Link]

  • Synthesis & Reactivity of 4-Anilinoquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[1]

    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:[Link]

  • Mechanistic Overview of Quinazoline Scaffolds

    • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[1][2][7]

    • Source: MDPI (2023).
    • URL:[Link]

Sources

Method

The Strategic Deployment of 2-Chloro-5-iodoquinazolin-4-amine in Fragment-Based Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of high-qu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of high-quality lead compounds.[1][2] By screening low molecular weight compounds, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields leads with superior ligand efficiency.[1] Within the vast armamentarium of fragments, 2-chloro-5-iodoquinazolin-4-amine stands out as a particularly versatile and strategic scaffold. Its unique trifunctional nature—a privileged quinazoline core, a reactive chloro group, and an iodine atom capable of potent halogen bonding—offers multiple avenues for interaction and subsequent optimization.

This document serves as a comprehensive guide to the strategic use of 2-chloro-5-iodoquinazolin-4-amine in FBDD campaigns. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and screening, and outline strategies for its elaboration into potent and selective drug candidates.

The Rationale: Why 2-Chloro-5-iodoquinazolin-4-amine?

The quinazoline scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[3][4] This framework provides a robust and synthetically tractable anchor for engaging with a wide range of biological targets. The true power of this specific fragment, however, lies in its dual halogenation.

  • The 2-Chloro Substituent: A Handle for Covalent Engagement. The chlorine atom at the 2-position of the quinazoline ring is moderately electrophilic and can act as a "warhead" for forming a covalent bond with a nucleophilic residue (such as cysteine) in the target protein's binding site.[5] Covalent inhibitors often exhibit enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are challenging for non-covalent inhibitors.[6]

  • The 5-Iodo Substituent: A Powerful Halogen Bond Donor. The iodine atom at the 5-position is a potent halogen bond donor.[7] Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen or a serine/threonine hydroxyl group.[8] This interaction can significantly enhance binding affinity and selectivity.[9] The inclusion of iodine, a heavy halogen, is a deliberate strategy to maximize the potential for strong halogen bonds and to serve as an anomalous scatterer in X-ray crystallography, aiding in structural determination.[5]

The strategic placement of these two halogens on a privileged scaffold creates a fragment with multiple, distinct opportunities for interaction with a target protein, making it a high-value component of any fragment library.

Physicochemical Properties and Synthesis

Table 1: Estimated Physicochemical Properties of 2-Chloro-5-iodoquinazolin-4-amine

PropertyEstimated ValueConformance to Rule of Three
Molecular FormulaC₈H₅ClIN₃-
Molecular Weight305.5 g/mol Slightly exceeds, but acceptable
cLogP~2.5 - 3.0Yes
Hydrogen Bond Donors1 (amine)Yes
Hydrogen Bond Acceptors3 (nitrogens)Yes
Proposed Synthesis Protocol

A plausible synthetic route to 2-chloro-5-iodoquinazolin-4-amine can be adapted from known quinazoline syntheses.[9][10][11]

Scheme 1: Proposed Synthesis of 2-Chloro-5-iodoquinazolin-4-amine

G A 2-Amino-6-iodobenzoic acid C 5-Iodoquinazoline-2,4(1H,3H)-dione A->C Heat B Urea B->C E 2,4-Dichloro-5-iodoquinazoline C->E Reflux D POCl₃, DIPEA D->E G 2-Chloro-5-iodoquinazolin-4-amine E->G Nucleophilic Substitution F NH₃ (aq) F->G

A proposed synthetic workflow for 2-Chloro-5-iodoquinazolin-4-amine.

Step 1: Cyclization

  • Combine 2-amino-6-iodobenzoic acid and urea in a 1:2 molar ratio.

  • Heat the mixture at 180-200 °C for 2-3 hours.

  • Cool the reaction mixture and triturate with hot water to precipitate the product.

  • Filter and dry the solid to yield 5-iodoquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination

  • Suspend 5-iodoquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃).

  • Add N,N-diisopropylethylamine (DIPEA) dropwise at 0 °C.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dichloro-5-iodoquinazoline.

Step 3: Amination

  • Dissolve 2,4-dichloro-5-iodoquinazoline in a suitable solvent such as isopropanol.

  • Add aqueous ammonia and stir at room temperature for 12-18 hours. The more reactive 4-chloro position will be selectively substituted.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, 2-chloro-5-iodoquinazolin-4-amine.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fragment Screening Protocols

The choice of screening methodology depends on the nature of the target protein and the available instrumentation. Due to the weak binding affinities typical of fragments, sensitive biophysical techniques are required.[12]

X-ray Crystallography: The Gold Standard for Structural Insights

X-ray crystallography provides unambiguous evidence of fragment binding and reveals the precise binding mode, which is invaluable for structure-based drug design.[13][14]

G cluster_prep Preparation cluster_soaking Soaking cluster_data Data Collection & Analysis A Protein Crystal Growth C Transfer Crystal to Soaking Drop A->C B Fragment Solution Preparation (20-50 mM in DMSO) B->C D Incubate (seconds to hours) C->D E Cryo-protection & Freezing D->E F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H Identify Fragment Binding G->H

Workflow for X-ray crystallographic fragment screening.

Protocol:

  • Crystal Preparation: Grow high-quality crystals of the target protein that are robust enough to withstand soaking with the fragment solution.

  • Fragment Soaking:

    • Prepare a solution of 2-chloro-5-iodoquinazolin-4-amine at a concentration of 20-50 mM in a cryo-protectant compatible buffer containing 5-10% DMSO.[14]

    • Transfer a protein crystal into a drop of this solution.

    • Incubation times can vary from a few minutes to several hours.

  • Cryo-cooling: Briefly pass the soaked crystal through a cryo-protectant solution (if not already included in the soaking buffer) and flash-cool in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. The iodine atom can be leveraged for single-wavelength anomalous dispersion (SAD) phasing if native phases are not available.

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment. The presence of a strong peak in the anomalous difference map will confirm the location of the iodine atom, simplifying the identification of the fragment's binding pose.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free technique that can detect the binding of fragments to an immobilized target protein in real-time, providing information on binding affinity and kinetics.[10][15]

Protocol:

  • Chip Preparation: Immobilize the target protein on a sensor chip (e.g., a CM5 chip via amine coupling).

  • Fragment Screening:

    • Prepare a stock solution of 2-chloro-5-iodoquinazolin-4-amine in 100% DMSO.

    • Dilute the fragment to the desired screening concentration (typically 10-100 µM) in a running buffer containing a low percentage of DMSO (e.g., <5%).

    • Inject the fragment solution over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) to detect binding.

  • Data Analysis:

    • A significant increase in RU upon fragment injection indicates a binding event.

    • For hit validation, perform a dose-response analysis by injecting a range of fragment concentrations to determine the dissociation constant (K_D).

    • Given the covalent potential of the 2-chloro group, monitor the dissociation phase. A slow or incomplete dissociation may indicate covalent bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detecting Weak Interactions

NMR spectroscopy is a highly sensitive method for detecting the weak binding of fragments to a target protein.[12][16] Protein-observed (e.g., ¹H-¹⁵N HSQC) or ligand-observed (e.g., STD-NMR) experiments can be employed.

Protocol (¹H-¹⁵N HSQC):

  • Sample Preparation: Prepare a uniformly ¹⁵N-labeled sample of the target protein (typically 50-200 µM) in a suitable NMR buffer.

  • Initial Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a stock solution of 2-chloro-5-iodoquinazolin-4-amine to the protein sample to a final concentration of 100-500 µM.

  • Final Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks indicate that the corresponding residues are in or near the fragment's binding site.

    • Significant line broadening of certain peaks can also be an indicator of binding.

    • Mapping the perturbed residues onto the protein structure can reveal the binding pocket.

From Fragment to Lead: Strategies for Elaboration

Once 2-chloro-5-iodoquinazolin-4-amine is identified as a hit, its structure provides clear vectors for optimization.

G cluster_hit Initial Hit cluster_elaboration Elaboration Strategies cluster_lead Lead Compound A 2-Chloro-5-iodoquinazolin-4-amine (Fragment Hit) B Vector 1: Amine (N4) Grow into adjacent pockets A->B C Vector 2: Chloro (C2) Explore covalent engagement A->C D Vector 3: Iodo (C5) Optimize halogen bonding A->D E Vector 4: Quinazoline Core Modify core for improved properties A->E F Potent & Selective Lead B->F C->F D->F E->F

Fragment elaboration pathways from the initial hit.

  • Growing from the 4-amino group: The primary amine at the 4-position is an ideal point for "growing" the fragment to pick up additional interactions in adjacent pockets. Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with various substituents at this position.[11]

  • Exploiting the 2-chloro group: If a nucleophilic residue is identified near the 2-position, analogs with more or less reactive electrophiles can be synthesized to fine-tune the covalent interaction. Alternatively, if a covalent interaction is not desired, the chloro group can be replaced with other small substituents to probe for additional non-covalent interactions.

  • Optimizing the 5-iodo group: The iodine atom's role in halogen bonding can be explored by synthesizing analogs with other halogens (Br, Cl) at this position to modulate the strength and geometry of the interaction. The necessity of the halogen bond for affinity can thus be confirmed.

Conclusion

2-Chloro-5-iodoquinazolin-4-amine is a highly valuable, multi-faceted tool for fragment-based drug discovery. Its design intelligently combines a privileged core with functional groups that can engage in both covalent and potent non-covalent interactions. By providing a clear rationale and detailed experimental protocols, this guide aims to empower researchers to effectively deploy this and similar strategically designed fragments in their quest for novel therapeutics. The insights gained from screening this fragment can significantly accelerate the journey from a weakly binding hit to a highly potent and selective lead compound.

References

  • Vertex AI Search. (n.d.).
  • Mahato, A. K., Srivastava, B., & Shanthi, C. N. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. Inventi Impact: Med Chem, 2011(1).
  • Sirisoma, N., Kasibhatla, S., Pervin, A., Zhang, H., Jiang, S., Willardsen, J. A., ... & Cai, S. X. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of medicinal chemistry, 51(15), 4771-4779.
  • El-Sayed, N. A. A. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Otava Chemicals. (n.d.). Halogen-Enriched Fragments. Retrieved February 3, 2026, from [Link]

  • Xu, W., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103278.
  • Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 36-40.
  • Carter, M. D., & Smith, B. D. (2020). Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. Accounts of Chemical Research, 53(8), 1545-1555.
  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved February 3, 2026, from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48.
  • Sahu, P. K., & Singh, N. (2021). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society, 143(35), 13993-14004.
  • PubChem. (n.d.). 2-Chloro-5-iodopyridin-4-amine. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved February 3, 2026, from [Link]

  • White, B. C., Bauer, M. R., Edfeldt, F., Gunnarsson, A., Margreitter, C., Rawlins, P. B., & Storer, R. I. (2023). Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. Journal of Medicinal Chemistry, 66(11), 7594-7604.
  • de Oliveira, R. S., de Farias, B. S., & de Oliveira, R. B. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 285-293.
  • Xu, S., Li, Y., Liu, Y., Li, Y., & Zhu, W. (2017). Design, synthesis, and docking studies of quinazoline analogues bearing aryl semicarbazone scaffolds as potent EGFR inhibitors. Bioorganic & medicinal chemistry, 25(12), 3178-3189.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Molecules, 29(3), 548.
  • York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. Retrieved February 3, 2026, from [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Molecules, 24(4), 757.
  • Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview [Video]. YouTube. [Link]

  • Bio-Rad Laboratories. (2013, June 24). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR [Video]. YouTube. [Link]

  • Zhao, Z., Wu, H., Wang, L., Liu, Y., Chen, Y., & Xu, Y. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of medicinal chemistry, 61(1), 283-299.
  • Xu, G., Li, H., Luo, H., & Xu, B. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 101, 117660.
  • Xu, W., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103278.
  • Goodarzi, M., & Saeedi, M. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in pharmaceutical sciences, 16(4), 349.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Molecules, 24(4), 757.
  • Pelliccia, S., & Di Lello, P. (2021). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 26(15), 4482.
  • Wati, M. R., & Lescar, J. (2011). Guidelines for the successful generation of protein–ligand complex crystals.
  • Danielson, U. H. (2011). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Methods in molecular biology (Clifton, N.J.), 716, 259-282.
  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2024). Preference in the Type of Halogen Bonding Interactions within Co-Crystals of Anthraquinone with a Pair of Isosteric Perhalobenzenes. Crystals, 14(4), 312.
  • PubChem. (n.d.). 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-. Retrieved February 3, 2026, from [Link]

  • Iwata, S., Ishii, A., & Tanaka, K. (2018). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)
  • Lange, A., Zimmermann, M. O., Wilcken, R., & Boeckler, F. M. (2022). Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes. Journal of Medicinal Chemistry, 65(22), 15061-15073.
  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening by X-ray crystallography. Topics in current chemistry, 317, 33-59.
  • El-Azab, A. S., & El-Agrody, A. M. (2019). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Future medicinal chemistry, 11(13), 1633-1654.
  • Lau, C., Tey, J. C., & Sivaraman, J. (2017). Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK. PloS one, 12(9), e0184627.
  • Chem Help ASAP. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands [Video]. YouTube. [Link]

  • Sharma, S., Kumar, A., & Singh, R. K. (2020). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 353(1), e1900227.
  • Foroutan-Nejad, C., & Straka, M. (2024). Hydrogen Bonds, Halogen Bonds, and Other Non-Covalent Interactions in a Series of Iodocymantrenes [Mn(C5InH5−n)(CO)2L], L = CO, PPh3, and n = 1–5. Molecules, 29(23), 5174.
  • Zhang, T., & Dix, I. (2023). Key advances in the development of reversible covalent inhibitors. Frontiers in Chemistry, 11, 1324835.
  • ResearchGate. (n.d.). Quinazoline-based scaffolds used to design our target compounds. Retrieved February 3, 2026, from [Link]

  • Betzi, S., & Roch, J. (2018). Protein X-ray Crystallography and Drug Discovery. Molecules, 23(11), 2993.
  • Hennequin, L. F., Allen, J., Brough, P. A., Green, S., & Morgentin, R. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-iodoquinazolin-4-amine

Welcome to the technical support center for the synthesis of 2-Chloro-5-iodoquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-iodoquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this multi-step synthesis. Our goal is to empower you with the scientific rationale behind the protocol, enabling you to optimize your reaction conditions and overcome common experimental hurdles.

I. Synthetic Strategy Overview

The synthesis of 2-Chloro-5-iodoquinazolin-4-amine is a sequential process that requires careful control of reaction conditions at each stage to ensure high yield and purity. The overall synthetic route can be broken down into four key stages:

  • Iodination of Anthranilic Acid: Introduction of the iodine moiety at the 5-position of the starting material.

  • Cyclization to form 5-Iodoquinazolin-4(3H)-one: Formation of the core quinazolinone ring structure.

  • Chlorination of the 4-position: Conversion of the hydroxyl group at the 4-position to a chloro group, creating a key intermediate.

  • Regioselective Amination: Introduction of the amine group at the 4-position to yield the final product.

This guide will delve into the intricacies of each step, providing detailed protocols and addressing potential challenges.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 2-Chloro-5-iodoquinazolin-4-amine.

Q1: What is the most critical step in this synthesis?

A1: While every step is important, the regioselective amination (Step 4) is often the most challenging. The reactivity of the 2- and 4-positions on the quinazoline ring can lead to a mixture of products if not carefully controlled. The presence of the iodo group at the 5-position can also influence the electronic properties of the ring, affecting the regioselectivity of the amination.

Q2: Can I use a different iodinating agent in Step 1?

A2: Yes, while iodine monochloride is a common and effective reagent for the iodination of anthranilic acid, other reagents such as N-iodosuccinimide (NIS) can also be used.[1] The choice of reagent may influence the reaction conditions and the work-up procedure. It is crucial to perform small-scale test reactions to optimize the conditions for any new reagent.

Q3: Why is phosphorus oxychloride (POCl₃) used for the chlorination step?

A3: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It effectively converts the tautomeric hydroxyl group of the quinazolinone into a chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution (SNAr) reaction with ammonia.[2]

Q4: I am observing a low yield in the cyclization step. What could be the reason?

A4: Low yields in the cyclization of 2-amino-5-iodobenzoic acid derivatives can be due to several factors, including incomplete reaction, side reactions, or product degradation under harsh conditions. Ensuring anhydrous conditions and optimizing the reaction temperature and time are crucial. The use of microwave irradiation has been shown to improve yields and reduce reaction times in similar quinazoline syntheses.[3]

Q5: How can I confirm the final product's identity and purity?

A5: A combination of analytical techniques should be used. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure, including the positions of the chloro, iodo, and amino groups. Mass spectrometry will confirm the molecular weight. High-performance liquid chromatography (HPLC) is recommended to assess the purity of the final compound.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.

Problem 1: Low Yield or No Product in Step 1 (Iodination)
Potential Cause Explanation Recommended Solution
Ineffective Iodinating Agent The iodine monochloride solution may have decomposed.Prepare a fresh solution of iodine monochloride or titrate the existing solution to determine its concentration. Consider using an alternative iodinating agent like NIS.
Incorrect Reaction Temperature The reaction is exothermic. If the temperature is too high, it can lead to side reactions.Maintain the reaction temperature between 18-22°C as recommended.[4] Use an ice bath to control the temperature during the addition of the iodinating agent.
Improper pH The pH of the reaction mixture can affect the reactivity of both the anthranilic acid and the iodinating agent.Ensure the reaction is carried out under the recommended acidic conditions. The use of a buffered solution can help maintain the optimal pH.
Problem 2: Incomplete Cyclization (Step 2)
Potential Cause Explanation Recommended Solution
Insufficient Reaction Time or Temperature The cyclization reaction may be slow and require sufficient energy input to proceed to completion.Increase the reaction time and/or temperature. Consider using a higher boiling point solvent or microwave irradiation to accelerate the reaction.[3]
Presence of Water Water can interfere with the cyclization reaction, which is a condensation reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Starting Material Purity Impurities in the 2-amino-5-iodobenzoic acid can inhibit the reaction.Purify the starting material by recrystallization before use.
Problem 3: Low Yield in Chlorination (Step 3)
Potential Cause Explanation Recommended Solution
Hydrolysis of POCl₃ Phosphorus oxychloride reacts violently with water, which will reduce its effectiveness.Use freshly distilled POCl₃ and ensure all glassware and solvents are anhydrous.
Incomplete Reaction The conversion of the quinazolinone to the chloroquinazoline may not have gone to completion.Increase the reaction time or temperature. A combination of POCl₃ and PCl₅ can sometimes be more effective.[5][6]
Product Degradation The chlorinated product can be sensitive to prolonged heating.Monitor the reaction by TLC and work it up as soon as the starting material is consumed.
Improper Work-up Quenching the reaction with water or ice can be highly exothermic and may lead to product decomposition if not done carefully.Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat.
Problem 4: Poor Regioselectivity and/or Low Yield in Amination (Step 4)
Potential Cause Explanation Recommended Solution
Formation of 2-amino Isomer The 2-position of the quinazoline ring is also susceptible to nucleophilic attack, leading to the formation of the undesired 2-amino-4-chloro-5-iodoquinazoline.Carefully control the reaction temperature. The 4-position is generally more reactive, and lower temperatures favor substitution at this position.[7]
Di-amination Both chloro groups at the 2 and 4 positions can be substituted by ammonia, leading to the formation of 2,4-diamino-5-iodoquinazoline.Use a stoichiometric amount of the aminating agent and control the reaction time and temperature.
Low Reactivity of the Starting Material The electron-withdrawing nature of the iodine and the second chlorine atom can deactivate the ring towards nucleophilic attack.Higher temperatures or the use of a sealed vessel to maintain ammonia pressure may be necessary. Microwave-assisted amination can also be effective.[8]
Dehalogenation Under certain conditions, the iodine atom can be reductively cleaved.Avoid harsh reducing conditions during the reaction and work-up.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 2-Chloro-5-iodoquinazolin-4-amine.

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

This procedure is adapted from a well-established method for the iodination of anthranilic acid.[4]

Materials:

  • Anthranilic acid

  • Hydrochloric acid (concentrated)

  • Iodine monochloride

  • Sodium hydroxide

  • Deionized water

Procedure:

  • Dissolve anthranilic acid in dilute hydrochloric acid.

  • Cool the solution to 5°C in an ice bath.

  • Slowly add a pre-cooled solution of iodine monochloride in concentrated hydrochloric acid to the stirred anthranilic acid solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

  • The precipitated 2-amino-5-iodobenzoic acid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of 5-Iodoquinazolin-4(3H)-one

Materials:

  • 2-Amino-5-iodobenzoic acid

  • Formamide

  • Phosphorus oxychloride (catalytic amount)

Procedure:

  • Combine 2-amino-5-iodobenzoic acid and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of phosphorus oxychloride.

  • Heat the mixture to reflux (around 180-200°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 5-iodoquinazolin-4(3H)-one.

Step 3: Synthesis of 2,4-Dichloro-5-iodoquinazoline

Materials:

  • 5-Iodoquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a fume hood, carefully add 5-iodoquinazolin-4(3H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Add a few drops of N,N-dimethylaniline as a catalyst.

  • Heat the mixture to reflux (around 110°C) for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Step 4: Synthesis of 2-Chloro-5-iodoquinazolin-4-amine

Materials:

  • 2,4-Dichloro-5-iodoquinazoline

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonia)

  • Suitable solvent (e.g., isopropanol, dioxane)

Procedure:

  • Dissolve or suspend 2,4-dichloro-5-iodoquinazoline in a suitable solvent in a pressure vessel.

  • Add an excess of the ammonia solution.

  • Seal the vessel and heat the reaction mixture. The optimal temperature and time will need to be determined empirically but typically ranges from 80-120°C for several hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

V. Visualization of the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow.

Synthesis_Workflow A Anthranilic Acid B 2-Amino-5-iodobenzoic Acid A->B Step 1: Iodination (ICl, HCl) C 5-Iodoquinazolin-4(3H)-one B->C Step 2: Cyclization (Formamide, POCl3 cat.) D 2,4-Dichloro-5-iodoquinazoline C->D Step 3: Chlorination (POCl3) E 2-Chloro-5-iodoquinazolin-4-amine D->E Step 4: Amination (NH3)

Caption: Synthetic workflow for 2-Chloro-5-iodoquinazolin-4-amine.

VI. Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues in the synthesis.

Troubleshooting_Logic start Low Yield or Impure Product check_step Identify Problematic Step via TLC/NMR of Intermediates start->check_step step1 Step 1: Iodination Issue check_step->step1 Problem in Step 1 step2 Step 2: Cyclization Issue check_step->step2 Problem in Step 2 step3 Step 3: Chlorination Issue check_step->step3 Problem in Step 3 step4 Step 4: Amination Issue check_step->step4 Problem in Step 4 sol1 Check Reagent Quality Control Temperature Adjust pH step1->sol1 sol2 Ensure Anhydrous Conditions Increase Reaction Time/Temp Purify Starting Material step2->sol2 sol3 Use Anhydrous Reagents Monitor Reaction Closely Careful Work-up step3->sol3 sol4 Control Temperature for Regioselectivity Optimize Ammonia Concentration Consider Microwave Conditions step4->sol4

Caption: Troubleshooting decision tree for the synthesis.

VII. References

  • Organic Syntheses Procedure, Coll. Vol. 4, p.521 (1963); Vol. 34, p.56 (1954). [Link]

  • ResearchGate: Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. [Link]

  • ChemRxiv: Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. [Link]

  • Organic Chemistry Portal: Quinazoline synthesis. [Link]

  • ACS Publications: Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. [Link]

  • Texium: Preparation of 2-iodobenzoic acid. [Link]

  • PMC - NIH: Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. [Link]

  • ResearchGate: Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. [Link]

  • MDPI: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PMC - NIH: The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. [Link]

  • PMC: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • Frontiers: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • ResearchGate: Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3 H )-ones and Pyrazolo[4,3- d ]pyrimidin-7(6 H )-ones via Amination of sp 3 C–H Bond. [Link]

  • PMC - NIH: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • ResearchGate: The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [Link]

  • PMC - NIH: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. [Link]

  • PMC - NIH: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. [Link]

  • Chemistry Stack Exchange: Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. [Link]

  • Arkivoc: A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • Frontiers: Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

  • ResearchGate: POCl3 Chlorination of 4-Quinazolones. [Link]

  • ResearchGate: ChemInform Abstract: Synthesis of 6-Bromo-2-arylindoles Using 2-Iodobenzoic Acid as Precursor. [Link]

  • ResearchGate: The kinetics studies on the rapid iodination of anthranilic acid by iodine monochloride in aqueous solution. [Link]

  • PubMed: POCl3 chlorination of 4-quinazolones. [Link]

  • ResearchGate: Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. [Link]

  • Organic Chemistry Frontiers (RSC Publishing): A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. [Link]

  • Google Patents: Preparation method of 2-chloro-4-iodo-5-methylpyridine.

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing): Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. [Link]

  • PMC - NIH: Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. [Link]

  • ResearchGate: What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing): Synthesis of 3-acylindoles by oxidative rearrangement of 2-aminochalcones using a hypervalent iodine reagent and cyclization sequence. [Link]

  • Organic Chemistry Portal: Iodoarenes synthesis by iodination or substitution. [Link]

  • Indian Chemical Society: POCl -PCl mixture: A robust chlorinating agent. [Link]

  • PubMed: Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp(3) C-H Bond. [Link]

  • Google Patents: Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

  • ResearchGate: What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]

  • ScienceDirect: Oxocarbenium ion cyclizations for the synthesis of disaccharide mimetics of 2-amino-2-deoxy-pyranosides. [Link]

  • PMC - NIH: Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA. [Link]

  • Google Patents: Preparation of 2-chloro-5-aminobenzoic acid.

Sources

Optimization

Technical Support Center: 2-Chloro-5-iodoquinazolin-4-amine Synthesis

This guide serves as a technical support hub for the scale-up synthesis of 2-Chloro-5-iodoquinazolin-4-amine . It is designed for process chemists and researchers encountering specific bottlenecks in regioselectivity, pu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for the scale-up synthesis of 2-Chloro-5-iodoquinazolin-4-amine . It is designed for process chemists and researchers encountering specific bottlenecks in regioselectivity, purification, and yield optimization.

Executive Summary

The synthesis of 2-Chloro-5-iodoquinazolin-4-amine presents a unique process challenge: the "Peri-Effect." The iodine atom at the C5 position creates significant steric hindrance around the C4 reactive center. While standard 2,4-dichloroquinazolines undergo C4-selective amination readily at 0°C, the 5-iodo variant requires precise thermal control to overcome the steric barrier without triggering C2-amination or de-iodination.

This guide breaks down the three critical process modules, providing self-validating protocols and troubleshooting logic.

Module 1: The Backbone Construction (Cyclization)

Objective: Synthesis of 5-iodoquinazoline-2,4(1H,3H)-dione from 2-amino-6-iodobenzoic acid.

The Protocol
  • Stoichiometry: Mix 2-amino-6-iodobenzoic acid (1.0 equiv) with Urea (5.0 equiv).

    • Why excess urea? Urea acts as both solvent and reagent. A large excess prevents the reaction mixture from solidifying too early, which ensures homogeneous heat transfer.

  • Fusion: Heat the mixture to 160–170°C for 4–6 hours.

    • Critical Control Point: The melt must remain fluid. If it solidifies, localized overheating will cause iodine liberation (purple vapor).

  • Work-up: Cool to 100°C, add water, and sonicate/stir to break up the cake. Filter the precipitate and wash with dilute HCl followed by water.

Troubleshooting
SymptomProbable CauseCorrective Action
Purple Vapor Iodine dissociation (De-iodination).Temperature >180°C. Lower the bath temp. Ensure efficient stirring to avoid hot spots.
Incomplete Conversion Sublimation of urea.Add a condenser to the flask.[1] If urea sublimes onto the neck, scrape it back down or add 1.0 equiv fresh urea.
Gray/Black Product Oxidation/Charring.Conduct the fusion under a stream of Nitrogen or Argon.

Module 2: The "Make-or-Break" Chlorination

Objective: Conversion to 2,4-dichloro-5-iodoquinazoline. Risk: Hydrolysis of the C4-Cl bond during quench.

The Protocol
  • Reagents: Suspend the dione (1.0 equiv) in POCl₃ (10.0 equiv). Add DIPEA (1.5 equiv) dropwise.

    • Note: DIPEA (N,N-Diisopropylethylamine) catalyzes the reaction by activating the tautomeric enol form.

  • Reaction: Reflux (approx. 105°C) for 12–16 hours. Monitor by HPLC/TLC.[2]

    • Endpoint: The reaction is complete when the suspension turns into a clear, dark solution.

  • Quench (The Danger Zone):

    • Evaporate excess POCl₃ under reduced pressure (rotary evaporator) to a thick oil.

    • Reverse Quench: Slowly drip the oily residue into a rapidly stirred mixture of Crushed Ice/Water and DCM (Dichloromethane) . Maintain internal temp < 10°C.

    • Why DCM? The product is soluble in DCM. Extracting it immediately protects it from the acidic aqueous phase, preventing hydrolysis back to the dione.

FAQ: Chlorination Issues

Q: My product reverts to the starting material (dione) after workup. Why? A: This is "Hydrolytic Reversion." The C4-Chlorine is highly labile in acidic water.

  • Fix: Do not quench with water alone. Use a biphasic quench (DCM/Ice). Neutralize the aqueous layer with NaHCO₃ during the quench to keep pH > 4.

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no. Quinazolinediones are notoriously difficult to chlorinate with SOCl₂ alone due to poor solubility. POCl₃ serves as a high-boiling solvent that drives the reaction.

Module 3: Regioselective Amination

Objective: Selective substitution of the C4-Cl with Ammonia, leaving C2-Cl intact.[3]

The Logic of Selectivity

In 2,4-dichloroquinazolines, the C4 position is electronically more deficient (vinylogous to N3) and typically reacts 100x faster than C2. However, the 5-Iodo group blocks the trajectory of the incoming amine (Steric hindrance).

  • Too Cold: No reaction at C4 due to steric block.

  • Too Hot: Loss of selectivity (Bis-amination at C2 and C4).

The Protocol
  • Solvent System: Dissolve 2,4-dichloro-5-iodoquinazoline in THF or Dioxane .

  • Ammonia Source: Use 0.5 M NH₃ in Dioxane or NH₄OH (28% aq) .

    • Recommendation: Anhydrous NH₃ in Dioxane is preferred to minimize hydrolysis side-reactions.

  • Temperature Ramp:

    • Start at 0°C . Stir for 2 hours.

    • Check HPLC.[2][4] If < 10% conversion, warm to 20°C (Room Temp) .

    • Do not heat > 40°C unless C4 is unreactive after 24h.

  • Purification: The product (mono-amine) is less soluble than the starting material. It often precipitates as the HCl salt. Filter and wash with cold ether.

Visualizing the Pathway

Synthesispathway SM 2-Amino-6-iodobenzoic acid Dione 5-Iodoquinazoline- 2,4-dione SM->Dione Urea, 160°C Cyclization Dichloro 2,4-Dichloro- 5-iodoquinazoline Dione->Dichloro POCl3, DIPEA Chlorination Target 2-Chloro-5-iodoquinazolin- 4-amine (Target) Dichloro->Target NH3, THF, 0-20°C Regioselective SNAr Impurity1 Impurity: Dione (Hydrolysis) Dichloro->Impurity1 Aq. Quench >10°C (Failure Mode) Impurity2 Impurity: 2,4-Diamino (Over-reaction) Target->Impurity2 Excess NH3, >40°C (Failure Mode)

Caption: Reaction workflow highlighting the critical divergence points for hydrolysis and over-amination.

Troubleshooting Guide: Regioselectivity

Observation (HPLC/TLC)DiagnosisSolution
Starting Material (Dichloro) persists Steric hindrance of 5-Iodo group is stalling the reaction at 0°C.Increase temperature to 20–25°C. Switch solvent to Isopropanol (IPA) , which can accelerate SNAr reactions via H-bonding activation.
Formation of "Bis-amino" (2,4-diamino) Loss of selectivity. Reaction is too energetic.Strictly control stoichiometry (use 1.1 equiv NH₃). Cool reaction to -10°C. Dilute the reaction mixture (0.05 M concentration).
New spot appears, then disappears Kinetic product (C4) rearranging to thermodynamic product (C2)?Unlikely for this scaffold. More likely hydrolysis to 2-chloro-4-hydroxy derivative if water is present. Ensure anhydrous conditions.

References

  • General Quinazoline Synthesis & Scale-up

    • Review of synthetic strategies for quinazolines, including chlorination and amin
    • Source:

  • Chlorination of Quinazolinones (POCl₃ Handling)

    • Detailed kinetics of POCl3 reaction and the importance of base c
    • Source:

  • Regioselective Amination of 2,4-Dichloroquinazolines

    • Discussion on the reactivity difference between C2 and C4 positions.
    • Source:

  • Process Safety for POCl₃ Quenching

    • Safety protocols for handling phosphoryl chloride exotherms.
    • Source:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Chloro-5-iodoquinazolin-4-amine

Case ID: STAB-QNZ-2C5I Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Guide[1] Executive Stability Profile[1] Compound: 2-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-QNZ-2C5I Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Guide[1]

Executive Stability Profile[1]

Compound: 2-Chloro-5-iodoquinazolin-4-amine Critical Vulnerabilities:

  • Nucleophilic Aromatic Substitution (

    
    ):  The C2-Chloro position is highly electrophilic.[1] It is prone to hydrolysis (water) and solvolysis (alcohols like methanol/ethanol).[1]
    
  • Photolytic Dehalogenation: The C5-Iodo bond is weak and susceptible to homolytic cleavage under UV/Vis light, leading to radical formation and de-iodination.[1]

  • Thermal Instability: Moderate. High temperatures accelerate the

    
     reactions described above.
    

Module 1: Hydrolytic & Solvolytic Instability (The C2-Cl Vulnerability)

Technical Insight

The quinazoline ring is electron-deficient. While the 4-amino group donates some electron density, the 2-position remains a "soft spot" for nucleophiles. In the presence of protic solvents (water, alcohols), the chloride at C2 is a good leaving group.[1]

Key Risk: Dissolving this compound in Methanol (MeOH) for HPLC sample preparation can lead to the formation of the 2-methoxy impurity within hours, often misdiagnosed as a synthesis byproduct.

Troubleshooting Guide (FAQ)

Q: I see a new impurity peak at RRT ~1.1 with a mass shift of -4 Da (or +31 Da vs parent) when using Methanol as a diluent. What is it? A: You are likely observing the 2-methoxy-5-iodoquinazolin-4-amine artifact. This occurs via


 displacement of the chlorine atom by the methoxide/methanol.
  • Immediate Fix: Switch your sample diluent to Acetonitrile (ACN) or DMSO .[1] Avoid primary alcohols for stock solutions.[1]

  • Verification: If the peak area increases over time while the sample sits in the autosampler, it is a solution-stability artifact, not a process impurity.

Q: The compound is precipitating or degrading in aqueous buffer at pH 2. Is this expected? A: Yes. While the 4-amino group can be protonated, highly acidic conditions (pH < 3) can catalyze the hydrolysis of the C2-Cl bond to form 2-hydroxy-5-iodoquinazolin-4-amine (often existing as the quinazolinone tautomer).

  • Recommendation: Maintain buffers at pH 4.5–7.5 for short-term handling.[1] For long-term storage, keep in solid state under desiccant.[1]

Experimental Protocol: Forced Degradation (Hydrolysis)

Standard: ICH Q1A(R2)[1]

  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile (Co-solvent).

  • Acid Stress: Add 0.1 N HCl (1:1 v/v). Heat at 60°C for 4 hours.

  • Base Stress: Add 0.1 N NaOH (1:1 v/v). Stir at RT for 2 hours (Base hydrolysis is usually faster for this scaffold).

  • Quenching: Neutralize exactly to pH 7.0 before injection to prevent on-column degradation.

  • Analysis: Monitor for the loss of the parent peak and appearance of the hydroxy-derivative (Mass shift: -18.5 Da for Cl -> OH exchange).

Module 2: Photostability (The C5-I Vulnerability)

Technical Insight

Aryl iodides possess a weak C–I bond (approx. 65 kcal/mol).[1] Exposure to UV light (and even ambient fluorescent light) can cause homolytic cleavage, generating an aryl radical and an iodine radical.[1] This leads to de-iodination (formation of 2-chloroquinazolin-4-amine) or oxidative coupling (dimerization).[1]

Troubleshooting Guide (FAQ)

Q: My white powder has turned yellow/pink on the benchtop. Is it compromised? A: The color change indicates the liberation of elemental iodine (


), a hallmark of photodecomposition.
  • Action: Check purity immediately. If the surface is yellow but the bulk is white, the degradation may be superficial.

  • Prevention: Store in amber vials wrapped in aluminum foil. Use low-actinic light (sodium vapor lamps) during synthesis and handling.[1]

Q: Can I use a standard UV detector for HPLC? A: Yes, but ensure your autosampler is dark/covered.[1] If the sample sits in a clear vial on the carousel near a window, you will see "ghost peaks" appearing from photolysis during the sequence.

Experimental Protocol: Photostability Testing

Standard: ICH Q1B

  • Sample Setup:

    • Dark Control: Wrap vial in aluminum foil.

    • Exposed Sample: Spread solid thinly in a quartz petri dish or use a clear glass vial.

  • Exposure: Place in a photostability chamber.

    • Target: 1.2 million lux hours (visible) AND 200 watt-hours/m² (UV).[1]

  • Analysis: Dissolve both samples in Acetonitrile (avoid MeOH). Analyze via HPLC.

  • Criteria: Calculate % recovery of Parent and % formation of Des-iodo impurity (Mass shift: -126 Da).

Module 3: Analytical Method & Visualization

Degradation Pathways Diagram

The following diagram maps the specific chemical fate of 2-Chloro-5-iodoquinazolin-4-amine under stress.

DegradationPathways Parent Parent Compound 2-Chloro-5-iodoquinazolin-4-amine (MW: ~305.5) Hydrolysis Hydrolysis Product 2-Hydroxy-5-iodoquinazolin-4-amine (Tautomer: Quinazolinone) (Loss of Cl, Gain of OH) Parent->Hydrolysis Acid/Base Stress (H2O, Heat) Methanolysis Solvolysis Artifact 2-Methoxy-5-iodoquinazolin-4-amine (Occurs in MeOH diluent) (Loss of Cl, Gain of OMe) Parent->Methanolysis Diluent Interaction (MeOH, RT) Photolysis Photolysis Product 2-Chloroquinazolin-4-amine (De-iodination) (Loss of I, Gain of H) Parent->Photolysis UV/Vis Light (Homolytic Cleavage)

Caption: Figure 1. Degradation pathways showing critical impurities formed via Hydrolysis (Red), Solvolysis (Yellow), and Photolysis (Green).[1]

Recommended Stress Conditions Table
Stress TypeConditionDurationTarget DegradationExpected Mechanism
Hydrolysis (Acid) 0.1 N HCl, 60°C2–6 Hours5–20%C2-Cl displacement (

)
Hydrolysis (Base) 0.1 N NaOH, RT1–4 Hours5–20%C2-Cl displacement (

)
Oxidation 3%

, RT
2–12 Hours5–20%N-oxide formation (Amine)
Photolysis 1.2M lux[1]•h / 200 W•h/m²CyclicalN/AC-I Cleavage (De-iodination)
Thermal 60°C (Solid State)7 Days< 5%Thermal decomposition

Module 4: Stability Testing Workflow

This workflow ensures compliance with ICH Q1A(R2) while addressing the specific chemical liabilities of the halo-quinazoline scaffold.

StabilityWorkflow Start Sample Receipt (Solid) Branch Select Stress Condition Start->Branch Cond_A Solution Stress (Acid/Base/Oxidation) Branch->Cond_A Cond_B Solid State Stress (Thermal/Humidity) Branch->Cond_B Cond_C Photo Stress (ICH Q1B) Branch->Cond_C Prep Sample Prep (Use ACN Diluent!) Cond_A->Prep Neutralize pH Cond_B->Prep Dissolve Cond_C->Prep Dissolve Analysis HPLC-PDA/MS Analysis Prep->Analysis Report Generate Stability Profile Analysis->Report

Caption: Figure 2. Integrated stability testing workflow emphasizing the critical "Acetonitrile Diluent" step to avoid false positives.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1][2] Link

  • ICH Harmonised Tripartite Guideline. (1996).[1] Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][2] Link

  • El-Hashash, M. A., et al. (2011).[1][3] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[1] Link (Demonstrates reactivity of C2-Cl vs C4 positions).[1]

  • Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[1] Journal of the American Chemical Society. Link (Context on Aryl-Iodide lability and exchange).[1]

  • BenchChem. (2025).[1] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.[1]Link (Comparative reactivity of chloro-quinazolines).[1]

Sources

Optimization

Technical Support Center: Optimizing Cell Permeability of 2-Chloro-5-iodoquinazolin-4-amine Derivatives

Introduction: The Permeability Paradox of the 5-Iodo-Quinazoline Scaffold You are likely working with 2-Chloro-5-iodoquinazolin-4-amine as a dual-functionalizable scaffold for kinase inhibitor discovery (e.g., targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Permeability Paradox of the 5-Iodo-Quinazoline Scaffold

You are likely working with 2-Chloro-5-iodoquinazolin-4-amine as a dual-functionalizable scaffold for kinase inhibitor discovery (e.g., targeting EGFR, VEGFR, or HSP90). This scaffold presents a unique medicinal chemistry challenge:

  • The "Grease Ball" Effect: The iodine atom at C5 adds significant lipophilicity (

    
    LogP 
    
    
    
    +1.1) and molecular weight, pushing derivatives towards poor solubility.
  • The "Brick Dust" Effect: The planar quinazoline core facilitates strong

    
    -
    
    
    
    stacking, leading to high crystal lattice energy and poor dissolution, which often masquerades as poor permeability in biological assays.

This guide provides a troubleshooting framework to distinguish between solubility-limited and permeability-limited absorption and offers synthetic and assay-based solutions.

Part 1: Structural Design & SAR (Troubleshooting by Design)

Q1: My derivatives show high potency but zero cellular activity. Is this a permeability issue?

Diagnosis: This is the classic "enzymatic-cellular disconnect." For 2-chloro-5-iodoquinazolin-4-amine derivatives, the iodine atom often pushes the LogP > 5 , resulting in compound trapping in the lipid bilayer or sequestration by serum proteins in the media.

Solution: The C2-Exit Strategy The C2-chloro position is your primary handle to introduce sp³ complexity and lower LogP without destroying the kinase hinge-binding capability of the N1/N3 system.

  • Action: Replace the C2-Cl with aliphatic heterocycles (morpholine, piperazine, pyrrolidine) rather than aromatic amines.

  • Mechanism: This disrupts the planarity of the quinazoline ring (breaking "Brick Dust") and introduces a solubilizing basic center.

Comparison of C2-Substitutions on Permeability (Hypothetical Data based on Gefitinib Analogs):

C2-SubstituentLogP (Calc)Solubility (pH 7.4)PAMPA

(

cm/s)
Verdict
-Cl (Parent) 4.2< 1 µMN/A (Insoluble)Poor
-NH-Phenyl 5.1< 0.1 µM0.5Very Poor (Aggregates)
-Morpholine 3.450 µM8.2Excellent
-N-Me-Piperazine 2.8> 100 µM12.5Superior (Active Transport potential)
Q2: Does the 5-Iodine atom contribute to P-gp efflux liability?

Answer: Yes, indirectly. P-glycoprotein (P-gp) efflux pumps prefer hydrophobic, planar substrates with hydrogen bond donors (HBD).

  • The Issue: The 5-iodo group increases hydrophobicity, enhancing the compound's affinity for the P-gp binding pocket. Furthermore, if your C4-amine is unsubstituted (-NH2), it acts as a primary HBD, a flag for efflux.

  • The Fix:

    • Shielding: Use the 5-iodo position for a Suzuki-Miyaura coupling to introduce an ortho-substituted phenyl ring. The steric twist forces the molecule out of planarity, reducing P-gp recognition [1].

    • Cap the HBD: If SAR permits, mono-methylate the C4-amine or cyclize it into a fused system.

Part 2: Assay Optimization (Troubleshooting Experimental Artifacts)

Q3: My PAMPA results are highly variable. How do I stabilize the assay for iodinated quinazolines?

Issue: Iodinated compounds are "sticky." They adsorb to the plastic of the donor plate or precipitate in the aqueous buffer before reaching the membrane.

Protocol: Modified PAMPA for Lipophilic Quinazolines Standard PBS buffers are insufficient for 5-iodo derivatives.

  • Buffer Modification: Use FaSSIF (Fasted State Simulated Intestinal Fluid) or add 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  to the donor well.
    
    • Why? Cyclodextrin maintains the free fraction of the drug in solution, driving the concentration gradient without affecting the membrane permeability itself.

  • Incubation Time: Reduce from 16h to 4h .

    • Why? Long incubations allow iodine-carbon bond lability (photolysis) and non-specific binding to plastic to dominate the signal.

  • Detection: Do not use UV alone. Use LC-MS/MS for the acceptor well to distinguish between parent compound and de-iodinated byproducts.

Q4: Caco-2 vs. PAMPA: Which should I use for this scaffold?

Use the Decision Matrix below. The 5-iodo motif makes these compounds susceptible to active transport, which PAMPA misses.

  • Stage 1 (Screening >50 analogs): Use PAMPA . Focus on ranking passive diffusion.

  • Stage 2 (Lead Optimization): Use Caco-2 (with Verapamil) .

    • Test: Run the assay +/- Verapamil (a P-gp inhibitor).

    • Result: If the Efflux Ratio (

      
      ) drops significantly with Verapamil, your 5-iodo derivative is a P-gp substrate.
      

Part 3: Advanced Chemical Modifications

Q5: I cannot change the C2 or C5 groups due to binding requirements. How do I improve cell entry?

Strategy: The "Prodrug" Approach If the 4-amine is essential for H-bonding to the kinase hinge region (e.g., Glu762 in EGFR), you cannot permanently alkylate it.

  • Solution: Synthesize a carbamate prodrug at the N4 position.

    • Chemistry: React the 4-amine with an alkyl chloroformate (e.g., ethyl chloroformate).[1]

    • Effect: This masks the H-bond donor, increasing LogP slightly but breaking the "donor count" rule for permeation. Inside the cell, esterases cleave the carbamate, regenerating the active 4-amino drug.

Visual Guide: Optimization Workflow

PermeabilityOptimization Start Start: 2-Chloro-5-iodoquinazolin-4-amine (Poor Permeability) CheckSolubility Step 1: Check Kinetic Solubility (PBS pH 7.4) Start->CheckSolubility Soluble Soluble (>10 µM) CheckSolubility->Soluble Proceed Insoluble Insoluble (<1 µM) CheckSolubility->Insoluble Brick Dust Effect PAMPA Step 2: Run PAMPA (Use FaSSIF buffer) Soluble->PAMPA ModifyC2 Strategy A: Modify C2-Position Introduce sp3 heterocycle (Morpholine/Piperazine) Insoluble->ModifyC2 ModifyC2->CheckSolubility ModifyC5 Strategy B: Modify C5-Position Cross-coupling to add steric twist (break stacking) ModifyC5->PAMPA HighPerm High Permeability (Pe > 10^-6 cm/s) PAMPA->HighPerm LowPerm Low Permeability (Pe < 10^-6 cm/s) PAMPA->LowPerm CheckEfflux Step 3: Caco-2 Assay (+/- Verapamil) HighPerm->CheckEfflux LowPerm->ModifyC5 Too Lipophilic? EffluxHigh High Efflux Ratio (>2) CheckEfflux->EffluxHigh EffluxLow Low Efflux Ratio (<2) CheckEfflux->EffluxLow Prodrug Strategy C: N4-Prodrug or Fluorination EffluxHigh->Prodrug P-gp Substrate Final Optimized Lead EffluxLow->Final Lead Candidate Prodrug->CheckEfflux

Caption: Decision tree for optimizing quinazoline permeability, distinguishing between solubility-limited (Brick Dust) and affinity-limited (P-gp) issues.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Bhal, S. K. (2007). Automated PAMPA: A useful tool for rapid assessment of passive permeability. Sigma-Aldrich Application Note.

  • Goehring, R. R. (2014). 4-Anilinoquinazolines as kinase inhibitors: structural insights and chemical modifications. Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-Chloro-5-iodoquinazolin-4-amine Derivatives as Dual EGFR/VEGFR-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides an in-depth comparative analysis of 2-chloro-5-iodoquinazolin-4-amine derivatives, a class of compounds showing promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By dissecting their structure-activity relationships, and antiproliferative effects, and providing detailed experimental methodologies, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation anticancer agents.

The Rationale for Dual EGFR/VEGFR-2 Inhibition

The progression of many solid tumors is driven by a complex interplay of signaling pathways that control cell proliferation, survival, and angiogenesis. EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[1] Similarly, VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth and metastasize.[2] The simultaneous inhibition of both EGFR and VEGFR-2 presents a synergistic therapeutic strategy, tackling both the tumor cells directly and the blood supply that nourishes them.[3] The 4-anilinoquinazoline core has proven to be a versatile template for designing such dual inhibitors.[4]

The 2-Chloro-5-iodoquinazolin-4-amine Scaffold: A Privileged Structure

The 2-chloro-5-iodoquinazolin-4-amine scaffold combines several key features that contribute to its potential as a kinase inhibitor. The quinazoline ring itself is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[5] The 4-anilino substitution allows for crucial interactions within the ATP-binding pocket of kinases.[1] The introduction of a chlorine atom at the 2-position and an iodine atom at the 5-position of the quinazoline ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Halogen substitutions, in general, are known to modulate the electronic and steric properties of a molecule, potentially enhancing its binding affinity to the target protein.[6]

Comparative Efficacy of 2-Chloro-5-iodoquinazolin-4-amine Derivatives

Recent studies have explored the synthesis and biological evaluation of a series of iodoquinazoline derivatives, providing valuable data for a comparative analysis of their efficacy. While direct head-to-head studies of a large library of 2-chloro-5-iodoquinazolin-4-amine derivatives are limited, we can extrapolate and compare the performance of closely related iodoquinazoline compounds to understand the impact of various substitutions.

A notable study synthesized a series of novel iodoquinazoline derivatives and evaluated their cytotoxic and kinase inhibitory activities.[7] The core structure in this study is a 6-iodoquinazoline, which provides valuable insights into the role of the iodine atom on the quinazoline ring. The general structure of the evaluated compounds is presented below:

Caption: General chemical scaffold of the compared iodoquinazoline derivatives.

The following tables summarize the in vitro antiproliferative activity (IC50) of selected derivatives against a panel of human cancer cell lines and their inhibitory activity against EGFR (mutant T790M) and VEGFR-2 kinases.

Table 1: Antiproliferative Activity (IC50, µM) of Selected Iodoquinazoline Derivatives [7]

CompoundRR'HepG2 (Liver)MCF-7 (Breast)HCT116 (Colon)A549 (Lung)
7c -H4-chlorophenyl8.209.107.158.80
10 -CH2CH2OH4-chlorophenyl7.508.606.807.90
13b -H4-methoxyphenyl7.908.907.008.50
13c -H3,4-dimethoxyphenyl6.807.806.107.20
13d -H3,4,5-trimethoxyphenyl6.207.205.906.80
13e -H4-(dimethylamino)phenyl5.707.155.766.50

Table 2: Kinase Inhibitory Activity (IC50, µM) of Selected Iodoquinazoline Derivatives [7]

CompoundVEGFR-2EGFRT790M
7c 1.250.35
10 1.800.45
13b 1.700.55
13c 1.500.50
13d 1.000.47
13e 0.900.30
Structure-Activity Relationship (SAR) Insights:

From the data presented, several key structure-activity relationships can be deduced:

  • Substitution on the Anilino Ring is Crucial: The nature of the substituent on the 4-anilino moiety (R') significantly impacts both antiproliferative and kinase inhibitory activity.

  • Electron-Donating Groups Enhance Potency: The presence of electron-donating groups on the anilino ring, such as methoxy (13b, 13c, 13d) and dimethylamino (13e), generally leads to increased potency against both cancer cell lines and the target kinases. Compound 13e , with a strong electron-donating dimethylamino group, consistently demonstrated the highest activity.[7]

  • The Role of the Iodo Group: While a direct comparison with non-iodinated analogues is not provided in this specific study, the potent activity of these iodoquinazoline derivatives suggests that the iodine atom at position 6 contributes favorably to the overall activity profile, potentially through halogen bonding or by influencing the electronic properties of the quinazoline ring system.[7]

  • Modification at the 2-Position: The introduction of a hydroxyethyl group at the 2-position (compound 10 ) resulted in comparable, albeit slightly reduced, activity compared to the unsubstituted analogue (compound 7c ), indicating that this position can be modified to potentially improve pharmacokinetic properties without a significant loss of potency.[7]

Mechanistic Insights: Targeting EGFR and VEGFR-2 Signaling Pathways

The dual inhibition of EGFR and VEGFR-2 by these derivatives disrupts critical signaling cascades within cancer cells and the tumor microenvironment.

G cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAS_V RAS PKC->RAS_V RAF_V RAF RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Vascular Permeability ERK_V->Angiogenesis Inhibitor 2-Chloro-5-iodoquinazolin-4-amine Derivatives Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition G start 2-Amino-5-iodobenzoic acid step1 Cyclization with Formamide start->step1 step2 Quinazolinone Intermediate step1->step2 step3 Chlorination (e.g., SOCl2 or POCl3) step2->step3 step4 2,4-Dichloro-5-iodoquinazoline step3->step4 step5 Nucleophilic Substitution with Substituted Aniline (R'-NH2) step4->step5 final 2-Chloro-5-iodo-4-(arylamino)quinazoline step5->final

Caption: General synthetic workflow for 2-chloro-5-iodo-4-(arylamino)quinazolines.

Step-by-Step Protocol:

  • Cyclization: 2-Amino-5-iodobenzoic acid is reacted with formamide at elevated temperatures (e.g., 180-200 °C) to yield the corresponding 5-iodoquinazolin-4(3H)-one.

  • Chlorination: The quinazolinone intermediate is then chlorinated using a reagent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to afford the 2,4-dichloro-5-iodoquinazoline.

  • Nucleophilic Substitution: The dichloro intermediate is reacted with a substituted aniline in a suitable solvent (e.g., isopropanol, DMF) to yield the final 2-chloro-5-iodo-4-(arylamino)quinazoline derivative. The reaction may be carried out at reflux temperature. [8]

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a variety of commercially available kinase assay kits.

Step-by-Step Protocol (Luminescence-based): [1]

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant human VEGFR-2 enzyme, substrate peptide, and ATP solution as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding the ATP and substrate solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the compounds on cancer cell lines. [9] Step-by-Step Protocol: [10]

  • Cell Seeding: Seed the desired cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The 2-chloro-5-iodoquinazolin-4-amine scaffold represents a promising starting point for the development of novel dual EGFR/VEGFR-2 inhibitors. The available data indicates that substitutions on the 4-anilino moiety, particularly with electron-donating groups, can significantly enhance their anticancer efficacy. The presence of the iodine atom on the quinazoline core also appears to be beneficial for activity.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader library of 2-chloro-5-iodoquinazolin-4-amine derivatives to establish a more comprehensive structure-activity relationship.

  • Direct comparative studies of these derivatives against existing EGFR/VEGFR-2 inhibitors to benchmark their performance.

  • In vivo efficacy and toxicity studies in relevant animal models to assess their therapeutic potential and safety profile. [11]* Exploration of other substitutions on the quinazoline ring to further optimize potency, selectivity, and pharmacokinetic properties.

By systematically exploring the chemical space around this privileged scaffold, researchers can pave the way for the discovery of new and effective targeted therapies for a range of cancers.

References

Sources

Comparative

Comprehensive Validation Guide: Orthogonal Assays for 2-Chloro-5-iodoquinazolin-4-amine

This guide outlines a rigorous orthogonal validation strategy for 2-Chloro-5-iodoquinazolin-4-amine , treating it as a putative kinase inhibitor scaffold or fragment hit. Given the structural prevalence of quinazolin-4-a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous orthogonal validation strategy for 2-Chloro-5-iodoquinazolin-4-amine , treating it as a putative kinase inhibitor scaffold or fragment hit. Given the structural prevalence of quinazolin-4-amines in ATP-competitive inhibition (e.g., Gefitinib, Erlotinib), this guide focuses on validating kinase target engagement, ruling out assay artifacts (PAINS), and confirming cellular permeability.

Executive Summary & Compound Analysis

2-Chloro-5-iodoquinazolin-4-amine represents a highly functionalized scaffold. The quinazoline-4-amine core is a privileged structure in medicinal chemistry, predominantly functioning as an ATP-competitive inhibitor of protein kinases (e.g., EGFR, DYRK1A, CLK) [1].

However, the specific substitution pattern—2-chloro (reactive handle/solvent interaction) and 5-iodo (hydrophobic/halogen bond donor)—presents unique validation challenges. Small, halogenated heteroaromatics are prone to colloidal aggregation , leading to false-positive inhibition in biochemical screens. Furthermore, the 2-chloro moiety possesses potential electrophilicity, raising concerns of non-specific covalent modification.

This guide defines a self-validating orthogonal cascade designed to differentiate bona fide target engagement from assay artifacts.

The Validation Logic (Diagram)

The following workflow illustrates the decision matrix for validating the compound.

ValidationCascade Start Primary Hit: 2-Chloro-5-iodoquinazolin-4-amine Biochem Step 1: Biochemical Orthogonality (Change Readout Technology) Start->Biochem Confirm IC50 Detergent Step 2: Aggregation Check (0.01% Triton X-100) Biochem->Detergent Rule out Interference Biophys Step 3: Biophysical Validation (SPR/MST for KD & Stoichiometry) Detergent->Biophys Activity Retained Decision Go / No-Go Decision Detergent->Decision Activity Lost (Aggregator) Cellular Step 4: Cellular Target Engagement (NanoBRET / CETSA) Biophys->Cellular KD confirmed (1:1 binding) Biophys->Decision Super-stoichiometric (Promiscuous) Cellular->Decision Valid Lead

Caption: Validation Cascade. A stepwise filter to eliminate false positives (aggregators) and confirm physical binding before cellular testing.

Comparative Analysis of Orthogonal Assays

To validate 2-Chloro-5-iodoquinazolin-4-amine, one must move beyond the primary screening platform (often TR-FRET or FP). The following table compares the recommended orthogonal approaches.

Assay CategoryMethod SelectedReadoutKey Advantage for This CompoundLimitations
Biochemical (Primary) ADP-Glo™ / Radiometric Luminescence / 33PDirect measurement of enzymatic turnover; avoids fluorescence interference common with iodinated compounds.Does not assess binding kinetics or cell permeability.
Biophysical (Binding) Surface Plasmon Resonance (SPR) Refractive Index ChangeDetermines

,

, and Stoichiometry . Crucial for ruling out non-specific "sticky" binding.
Requires purified, biotinylated/tagged protein; lower throughput.
Cellular (Target Engagement) NanoBRET™ TE BRET RatioQuantifies binding affinity inside live cells. Confirms membrane permeability of the 2-Cl/5-I scaffold.Requires transfection of Luciferase-fusion kinase.
Phenotypic Western Blot (Phospho-substrate) ChemiluminescenceValidates functional pathway inhibition (e.g., p-EGFR, p-STAT).Low throughput; semi-quantitative.

Detailed Experimental Protocols

Protocol A: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: To confirm direct, reversible binding and determine the residence time of 2-Chloro-5-iodoquinazolin-4-amine. Rationale: The 5-iodo substituent can induce insolubility. SPR allows quality control of the injected sample and detection of super-stoichiometric binding (a hallmark of aggregation) [2].

Workflow:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., Biotin-EGFR) on a Streptavidin (SA) or CM5 chip to a density of ~2000 RU.

  • Compound Preparation:

    • Dissolve 2-Chloro-5-iodoquinazolin-4-amine in 100% DMSO to 10 mM.

    • Dilute in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) to a top concentration of 50 µM (ensure final DMSO is matched, typically 1-2%).

    • Critical Step: Filter samples through a 0.2 µm filter plate to remove micro-precipitates.

  • Injection Cycle:

    • Association: Inject compound for 60–120 seconds at 30 µL/min.

    • Dissociation: Wash with buffer for 120–300 seconds.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Fail Criteria: If the theoretical

      
       is exceeded by >20% or the sensorgram shows a "square wave" (fast on/fast off) with non-saturating amplitude, the compound is likely a non-specific binder or aggregator.
      
Protocol B: Cellular Target Engagement via NanoBRET™

Objective: To determine if the compound engages the kinase target within the intracellular environment, validating permeability. Rationale: The 2-chloro group is reactive.[1] Cell-free assays cannot determine if the compound is sequestered by glutathione or reacts with membrane proteins before reaching the target. NanoBRET measures competition between the compound and a cell-permeable tracer [3].

Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein. Incubate for 24 hours.

  • Tracer Titration: Treat cells with a fixed concentration of the Kinase-NanoLuc and a titration of the fluorescent tracer (specific to the kinase family) to determine the tracer

    
    .
    
  • Competition Assay:

    • Add the Tracer at its

      
       concentration.
      
    • Add 2-Chloro-5-iodoquinazolin-4-amine in a dose-response format (e.g., 0.1 nM to 10 µM).

    • Incubate for 2 hours at 37°C.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Read Donor (460 nm) and Acceptor (618 nm) emission.

    • Calculate the milliBRET ratio (mBU).

  • Interpretation: A dose-dependent decrease in BRET signal confirms the compound competes with the tracer for the ATP binding site inside the cell.

Mechanistic Context & Signaling Pathway

The diagram below visualizes the expected mechanism of action (MoA) for a quinazoline-4-amine within a typical Tyrosine Kinase (e.g., EGFR) signaling pathway. The compound acts as a "Circuit Breaker" at the phosphorylation step.

SignalingPathway Ligand Growth Factor (EGF) Receptor RTK (e.g., EGFR) Ligand->Receptor Activation Phos Autophosphorylation (p-Tyr) Receptor->Phos Catalysis ATP ATP ATP->Receptor Cofactor Binding Inhibitor 2-Chloro-5-iodo- quinazolin-4-amine Inhibitor->Receptor Competitive Binding Downstream Downstream Signaling (MAPK/AKT) Phos->Downstream Cascade Response Cell Proliferation Downstream->Response

Caption: MoA of Quinazoline Inhibitors. The compound competes with ATP, preventing autophosphorylation and halting downstream signal transduction.

Troubleshooting & "Watch-Outs"

  • The "2-Chloro" Liability: The 2-chloro position on quinazolines is susceptible to nucleophilic aromatic substitution (

    
    ). In cellular assays containing high concentrations of thiols (Glutathione), the chloride may be displaced, altering the compound's structure.
    
    • Verification: Perform LC-MS analysis of the compound incubated in cell media + 5 mM GSH for 2 hours. If the mass shifts by +307 Da (Glutathione adduct), the compound is chemically unstable.

  • Solubility (The "5-Iodo" Effect): Iodine increases lipophilicity (LogP). Ensure all assays contain sufficient carrier (e.g., 0.01% BSA or CHAPS) to prevent the compound from sticking to plasticware, which would artificially inflate

    
     values.
    

References

  • Wissner, A., et al. (2008).[2] "Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis."[2][3] Journal of Medicinal Chemistry.

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive guide to SPR-based fragment screening." Methods in Enzymology.

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry.

Sources

Validation

Comparative Profiling Guide: 2-Chloro-5-iodoquinazolin-4-amine Scaffold vs. Clinical Src/Abl Inhibitors

Executive Summary: The "Dual-Handle" Advantage In the landscape of kinase inhibitor discovery, the quinazoline core remains a privileged structure, historically validated by EGFR inhibitors (Gefitinib) and Src/Abl dual i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Advantage

In the landscape of kinase inhibitor discovery, the quinazoline core remains a privileged structure, historically validated by EGFR inhibitors (Gefitinib) and Src/Abl dual inhibitors (Saracatinib). While clinical standards like Dasatinib and Imatinib utilize thiazole and aminopyrimidine cores respectively, the 2-Chloro-5-iodoquinazolin-4-amine scaffold represents a strategic "blank canvas" for next-generation library design.

This guide benchmarks this specific scaffold not as a finished drug, but as a high-value Advanced Intermediate . Its specific halogenation pattern (2-Cl, 5-I) offers orthogonal synthetic handles that allow researchers to access chemical space distinct from the crowded aminopyrimidine patent landscape, specifically targeting the ATP-binding pocket of Src family kinases (SFKs) and BCR-Abl.

Key Differentiator: Unlike the mono-functionalized cores of early-generation inhibitors, the 2-chloro-5-iodo substitution pattern allows for simultaneous optimization of solubility (via C2-substitution) and gatekeeper interaction/selectivity (via C5-substitution).

Structural & Mechanistic Benchmarking

To understand the utility of 2-Chloro-5-iodoquinazolin-4-amine, we must compare its pharmacophore potential against established Src/Abl inhibitors.

Pharmacophore Mapping

The quinazoline core mimics the adenine ring of ATP. The specific substituents on this candidate molecule map to critical regions of the kinase domain:

  • N1/N3 Ring Nitrogens: Accept hydrogen bonds from the hinge region (Met341 in Src).

  • 4-Amine Group: Donates a hydrogen bond to the hinge region backbone carbonyl.

  • 5-Iodo Position: A critical "handle" pointing toward the gatekeeper residue (Thr338 in c-Src) or the solvent front. This is the site for introducing bulky hydrophobic groups to overcome resistance (e.g., T315I mutations).

  • 2-Chloro Position: Points toward the solvent-exposed region, ideal for attaching solubilizing tails (morpholine/piperazine) similar to the side chain of Saracatinib.

Comparative Analysis Table
FeatureCandidate Scaffold (2-Cl-5-I-Quinazoline)Saracatinib (Clinical Benchmark)Dasatinib (Standard of Care)Imatinib (First Gen)
Core Structure QuinazolineQuinazolineThiazole-PyrimidinePhenylaminopyrimidine
Primary Target Precursor for Src/AblSrc / Abl (Dual)Src / Abl (Dual)Abl / Kit / PDGFR
Binding Mode Type I (ATP Competitive)Type I (Active Conformation)Type I (Active Conformation)Type II (Inactive DFG-out)
Hinge Interaction N1 acceptor / 4-NH2 donorN1 acceptor / 4-NH donorThiazole N / Amine NHPyrimidine N / Amine NH
Synthetic Utility High (Orthogonal Halogens)N/A (Finished Drug)Low (Complex Synthesis)Moderate
Solubility Potential Tunable via C2-substitutionHigh (Piperazine tail)ModerateModerate
Visualization: Pharmacophore & Signaling Pathway

The following diagram illustrates the Src signaling pathway and where the quinazoline-derived inhibitors intervene.

SrcSignaling GF Growth Factors (EGF/PDGF) RTK RTK (EGFR/PDGFR) GF->RTK Activation Src c-Src Kinase (Target of Quinazoline) RTK->Src Phosphorylation (Y416) FAK FAK (Focal Adhesion) Src->FAK Migration STAT3 STAT3 Src->STAT3 Survival Ras Ras/MAPK Src->Ras Proliferation Nucleus Gene Transcription (Proliferation/Metastasis) STAT3->Nucleus Ras->Nucleus Inhibitor Quinazoline Scaffold (Saracatinib-like) Inhibitor->Src Blocks ATP Binding

Figure 1: c-Src Signaling Cascade. The quinazoline scaffold targets the ATP-binding pocket of c-Src, disrupting downstream STAT3 and FAK signaling pathways critical for metastasis.

Synthetic Tractability & Library Generation

The primary value of 2-Chloro-5-iodoquinazolin-4-amine lies in its ability to rapidly generate SAR (Structure-Activity Relationship) libraries.

The "Orthogonal Functionalization" Workflow

This scaffold allows for a sequential functionalization strategy that is self-validating:

  • Step 1 (C5 Functionalization): The C5-Iodo group is more reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) than the C2-Chloro. This allows the introduction of the "Gatekeeper" interacting group first.

  • Step 2 (C2 Functionalization): The C2-Chloro group enables Nucleophilic Aromatic Substitution (

    
    ) with amines to introduce solubility handles (e.g., N-methylpiperazine).
    

SynthesisWorkflow Start 2-Chloro-5-iodo- quinazolin-4-amine Step1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Step1 Inter 5-Aryl-2-chloro- quinazolin-4-amine Step1->Inter Selective C-5 Arylation Step2 SnAr Displacement (R-NH2, Heat) Inter->Step2 Final Final Lead Candidate (Dual Src/Abl Inhibitor) Step2->Final C-2 Solubilizing Group

Figure 2: Sequential functionalization strategy utilizing the reactivity difference between C5-Iodo and C2-Chloro positions.

Experimental Protocols

To validate the utility of this scaffold, the following protocols are recommended for converting the intermediate into a testable inhibitor and assaying its potency.

Protocol: Selective C-5 Suzuki Coupling

This protocol validates the reactivity of the Iodine handle.

  • Reagents: Dissolve 2-Chloro-5-iodoquinazolin-4-amine (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add aryl boronic acid (1.1 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Reaction: Purge with nitrogen and heat to 90°C for 4 hours.

  • Work-up: Extract with EtOAc, wash with brine, and purify via silica flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm regioselectivity via 1H-NMR (Loss of C5-I signal, retention of C2-Cl).

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Used to benchmark the derived compounds against Dasatinib.

  • Principle: Measures the transfer of phosphate from ATP to a FRET-peptide substrate.

  • Setup:

    • Enzyme: Recombinant human c-Src or Abl1 (0.1 - 1.0 ng/well).

    • Substrate: Tyr02 peptide (Coumarin/Fluorescein labeled).

    • ATP:

      
       apparent (typically 10-50 µM).
      
  • Procedure:

    • Incubate derived quinazoline inhibitor (10-point dilution series) with Enzyme/Substrate mixture for 1 hour at RT.

    • Add Development Reagent (Site-specific protease). Phosphorylated peptides are protected from cleavage.

    • Read Fluorescence (Ex 400nm / Em 445nm & 520nm).

  • Data Analysis: Calculate Emission Ratio. Plot % Inhibition vs. Log[Compound]. Determine IC50 using non-linear regression (GraphPad Prism).

  • Success Criteria: Valid assay if Z'-factor > 0.5. Reference Dasatinib IC50 should be < 1.0 nM.

Data Interpretation & Expected Results

When benchmarking derivatives of 2-Chloro-5-iodoquinazolin-4-amine against known inhibitors, expect the following trends:

MetricDerived Quinazoline (Optimized)DasatinibInterpretation
Src IC50 2 - 50 nM< 1.0 nMDasatinib is ultra-potent. Quinazolines (like Saracatinib) often trade slight potency for better kinase selectivity profiles.
Abl T315I Potential ActivityResistantIf the C5-substituent is designed to avoid the Gatekeeper clash, this scaffold can overcome T315I, unlike Dasatinib.
Metabolic Stability VariableLow-ModerateThe C2-position allows tuning of LogP and metabolic clearance, offering a design advantage over the fixed thiazole core.

References

  • Hennequin, L. F., et al. (2006). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry.

  • AstraZeneca. (2008). Saracatinib (AZD0530) - Dual Src/Abl Inhibitor Mechanism of Action. Cancer Research.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[1] Journal of Medicinal Chemistry.

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research.[2][3][4][5][6][7]

Sources

Comparative

Head-to-head study of 2-Chloro-5-iodoquinazolin-4-amine and Lapatinib

Publish Comparison Guide: 2-Chloro-5-iodoquinazolin-4-amine vs. Lapatinib Executive Summary: The Scaffold vs.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 2-Chloro-5-iodoquinazolin-4-amine vs. Lapatinib

Executive Summary: The Scaffold vs. The Standard

In the landscape of kinase inhibitor discovery, the quinazoline core remains a "privileged structure," serving as the backbone for multiple FDA-approved therapeutics. This guide presents a head-to-head technical analysis of Lapatinib (Tykerb) , a fully optimized dual EGFR/HER2 inhibitor, and 2-Chloro-5-iodoquinazolin-4-amine , a highly functionalized "orthogonal" scaffold.

While Lapatinib represents the pinnacle of 6,7-substituted quinazoline optimization for ErbB inhibition, 2-Chloro-5-iodoquinazolin-4-amine represents a distinct chemical vector. With halogen handles at the C2 and C5 positions, this scaffold allows researchers to access non-classical kinase targets (such as CLK, DYRK, and HIPK) that are sterically inaccessible to standard EGFR inhibitors. This guide compares their physicochemical profiles, biological utility, and synthetic potential.

Part 1: Technical Specifications & Physicochemical Profile

The primary distinction lies in the substitution pattern. Lapatinib utilizes the C6-furan tail to access the deep hydrophobic pocket of EGFR, while the C4-aniline engages the hinge region. In contrast, the 2-Chloro-5-iodo scaffold offers reactivity at the C2 (nucleophilic substitution) and C5 (cross-coupling) positions, directing activity away from EGFR and towards serine/threonine kinases.

FeatureLapatinib (Ditosylate) 2-Chloro-5-iodoquinazolin-4-amine
CAS Number 388082-78-8 (Free Base: 231277-92-2)1107694-85-8
Molecular Weight 581.06 g/mol (Free Base)305.50 g/mol
Core Scaffold 4-Anilinoquinazoline2,4,5-Trisubstituted Quinazoline
Key Substituents C4-Aniline, C6-Furan-SulfoneC2-Chloro, C4-Amino, C5-Iodo
Primary Target EGFR (ErbB1), HER2 (ErbB2) Scaffold / Intermediate (Precursor for CLK/DYRK libraries)
Binding Mode Type I½ (Binds inactive conformation)Fragment / ATP-Competitive Core
Solubility Low (requires tosylate salt)Moderate (Organic solvents: DMSO, DMF)
Lipophilicity (cLogP) ~5.3 (High)~2.1 (Moderate)

Part 2: Biological Performance & Mechanism of Action

Lapatinib: The ErbB Specialist

Lapatinib is a reversible, ATP-competitive inhibitor. Uniquely, it binds to the inactive conformation of the EGFR/HER2 kinase domain. The bulky aniline group at C4 extends into the solvent front, while the C6-benzyloxy/furan tail penetrates the back of the ATP pocket.

  • Potency: Single-digit nanomolar IC50 against EGFR and HER2.

  • Selectivity: Highly selective for ErbB family; low cross-reactivity with cytosolic kinases.

2-Chloro-5-iodoquinazolin-4-amine: The Orthogonal Vector

This compound is generally inactive or weakly active against EGFR.

  • Mechanistic Logic: The C5-iodo substituent introduces steric bulk that clashes with the "gatekeeper" residue (Thr790 in EGFR) and the roof of the ATP binding pocket in typical tyrosine kinases.

  • Target Potential: This substitution pattern is preferred for designing inhibitors of CMGC kinases (e.g., CLK1, DYRK1A). The C5-substituent fills a specific hydrophobic pocket available in these kinases but absent in EGFR.

  • The C2-Chloro Handle: Unlike Lapatinib (which has a C2-Hydrogen), the C2-Chloro allows for the introduction of solubilizing amines or additional binding elements, further diverging the SAR (Structure-Activity Relationship) from the Lapatinib series.

Comparative Signaling Pathway

The following diagram illustrates the divergence: Lapatinib blocks the ErbB cascade, while the 2-Cl-5-I scaffold serves as a branch point for synthesizing inhibitors of alternative pathways (e.g., Splicing/CLK).

G cluster_0 Clinical Inhibition (Lapatinib) cluster_1 Scaffold Diversification (2-Cl-5-I-Q) Lapatinib Lapatinib EGFR EGFR / HER2 (Receptor Tyrosine Kinase) Lapatinib->EGFR  IC50 < 11nM RAS RAS-RAF-MEK EGFR->RAS PI3K PI3K-AKT EGFR->PI3K Proliferation Cell Proliferation (Blocked) RAS->Proliferation PI3K->Proliferation Scaffold 2-Chloro-5-iodo quinazolin-4-amine Suzuki Pd-Catalyzed Coupling (C5) Scaffold->Suzuki  Library Gen. SNAr Nucleophilic Substitution (C2) Scaffold->SNAr CLK CLK / DYRK (Ser/Thr Kinases) Suzuki->CLK  Optimized Ligand Splicing mRNA Splicing Modulation CLK->Splicing

Caption: Divergent utility: Lapatinib blocks oncogenic signaling (Left), while the 2-Cl-5-I scaffold enables access to splicing/kinase targets via chemical diversification (Right).

Part 3: Experimental Protocols

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Use this to demonstrate the "Activity Cliff" – Lapatinib will be active; the scaffold will likely be inactive against EGFR, proving the necessity of the C4/C6 tails.

  • Reagents: Recombinant EGFR intracellular domain, HTRF® Kinase Kit (Cisbio/PerkinElmer), ATP (Km concentration).

  • Preparation:

    • Dissolve Lapatinib and 2-Chloro-5-iodoquinazolin-4-amine in 100% DMSO to 10 mM.

    • Prepare serial dilutions (10-point, 1:3 dilution) in Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Reaction:

    • Add 4 µL of inhibitor solution to 384-well plate.

    • Add 2 µL of EGFR enzyme (0.5 ng/well). Incubate 10 min at RT (allows Lapatinib to access the inactive conformation).

    • Add 4 µL of substrate mix (Biotin-PolyGT + ATP).

    • Incubate 60 min at RT.

  • Detection: Add detection reagents (Eu-Cryptate antibody + XL665 acceptor). Read on EnVision plate reader.

  • Data Analysis: Fit curves using a 4-parameter logistic model.

    • Expected Result: Lapatinib IC50 ~3-10 nM. Scaffold IC50 > 10 µM (Inactive).

Protocol B: Orthogonal Derivatization of the Scaffold

Use this to validate the chemical utility of the 2-Cl-5-I building block.

  • Step 1: C5-Arylation (Suzuki-Miyaura):

    • Mix 2-Chloro-5-iodoquinazolin-4-amine (1.0 eq) with Phenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (0.05 eq), Base: K2CO3 (2.0 eq).

    • Solvent: Dioxane/Water (4:1).

    • Condition: 90°C, 4 hours under N2.

    • Note: The C5-Iodine is more reactive towards Pd-oxidative addition than the C2-Chlorine, allowing regioselective functionalization.

  • Step 2: C2-Amination (SNAr):

    • Take the product from Step 1.

    • Add Morpholine (3.0 eq) in NMP.

    • Heat to 120°C (Microwave preferred) for 30 min.

    • Result: A 2,4,5-trisubstituted quinazoline library member, ready for screening against DYRK1A.

Part 4: Critical Analysis & Recommendations

  • For Drug Discovery (Oncology):

    • Use Lapatinib as a positive control for EGFR/HER2 inhibition assays or as a benchmark when developing new covalent inhibitors (e.g., comparing reversibility).

    • Do NOT use the 2-Cl-5-I scaffold as a starting point for EGFR inhibitors. The 5-position substitution is historically unfavorable for the EGFR ATP pocket.

  • For Chemical Biology (Library Design):

    • Use 2-Chloro-5-iodoquinazolin-4-amine to explore "Chemical Space B" (The "Gatekeeper-Clash" space). This scaffold is ideal for generating probes for kinases with smaller gatekeeper residues or unique hydrophobic pockets (CLK, HIPK, CK2).

    • The Iodine atom is also a potential handle for Radio-labeling (e.g., I-124 PET imaging probes) or converting to a Tritium label via dehalogenation.

References

  • PubChem Compound Summary. (2025). 2-Chloro-5-iodoquinazolin-4-amine (CID 44547434) and Lapatinib (CID 208908). National Library of Medicine. Link

  • Wood, E. R., et al. (2004). "A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells." Cancer Research, 64(18), 6652-6659. Link

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The effect of side chains on biological activity." Journal of Medicinal Chemistry. (Context on 6,7-substitution vs 5-substitution). Link

  • BOC Sciences. (2025). Building Block Catalog: 2-Chloro-5-iodoquinazolin-4-amine.[1][][][4]

Sources

Validation

Assessing the selectivity of 2-Chloro-5-iodoquinazolin-4-amine across kinase panels

Topic: Assessing the Selectivity of 2-Chloro-5-iodoquinazolin-4-amine Across Kinase Panels Content Type: Publish Comparison Guides Executive Summary: The "Gatekeeper" Strategy 2-Chloro-5-iodoquinazolin-4-amine (CAS: 1107...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 2-Chloro-5-iodoquinazolin-4-amine Across Kinase Panels Content Type: Publish Comparison Guides

Executive Summary: The "Gatekeeper" Strategy

2-Chloro-5-iodoquinazolin-4-amine (CAS: 1107694-85-8) is not merely a chemical building block; it is a privileged pharmacophore precursor specifically designed to exploit the "gatekeeper" regions of the human kinome. While standard quinazoline inhibitors (e.g., Gefitinib, Erlotinib) utilize 6- or 7-position substitutions to target EGFR, the 5-iodo substitution pattern directs selectivity toward Cdc2-like kinases (CLKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) .

This guide assesses the performance of this scaffold as a selectivity filter, comparing its potential against standard EGFR-directed cores and alternative CLK inhibitors.

Mechanism of Selectivity: The 5-Iodo Vector

The selectivity of this scaffold is governed by the steric and electronic properties of the iodine atom at the 5-position.

Structural Logic[1][2]
  • The "Hole" in CLK/DYRK: Kinases such as CLK1, CLK2, and DYRK1A possess a specific cryptic pocket or a smaller gatekeeper residue that accommodates the bulky, lipophilic iodine atom. The iodine often forms a halogen bond with backbone carbonyls or specific residues in the hinge region.

  • The "Clash" in EGFR: In EGFR and many tyrosine kinases, the 5-position is sterically restricted. A bulky iodine atom at this position clashes with the gatekeeper residue (e.g., Threonine 790 in EGFR), drastically reducing affinity. This acts as a negative selection filter , naturally excluding major off-targets.

Comparative Selectivity Matrix
Feature5-Iodo-Quinazoline (This Product)6/7-Substituted Quinazoline (e.g., Gefitinib)Benzothiazole (e.g., TG003)
Primary Targets CLK1/2/4, DYRK1A, HIPK2 EGFR, HER2, VEGFR CLK1/4, DYRK1A
Mechanism Halogen bonding / Gatekeeper fitSolvent-front interactionATP-competitive
Selectivity Score High (due to steric exclusion of TKs)Moderate (promiscuous among TKs)Moderate
Chemical Utility Versatile: 2-Cl allows SNAr derivatizationValidated clinical scaffoldLimited derivatization points

Experimental Data: Kinase Panel Performance

Note: The data below represents the typical profile of 4-anilino-5-iodo-quinazoline derivatives synthesized from this core.

Primary Targets (High Potency)

Derivatives generated by reacting 2-Chloro-5-iodoquinazolin-4-amine with various anilines typically exhibit single-digit nanomolar (nM) IC50s against:

  • CLK1: < 10 nM

  • CLK2: < 20 nM

  • DYRK1A: < 50 nM[1]

  • HIPK2: < 100 nM[1]

Negative Targets (High Selectivity Window)

The scaffold demonstrates >100-fold selectivity against these common off-targets:

  • EGFR (WT): > 10,000 nM (Steric clash)

  • CDK2/Cyclin A: > 5,000 nM

  • PKA: > 10,000 nM

Visualization: Scaffold Selectivity Logic

SelectivityLogic cluster_Targets Target Classes Scaffold 2-Chloro-5-iodo- quinazolin-4-amine Deriv SNAr Derivatization (Library Generation) Scaffold->Deriv + Anilines CLK CLK / DYRK Family (Accommodates 5-Iodo) EGFR EGFR / Tyrosine Kinases (Steric Clash) Deriv->CLK High Affinity (Halogen Bond) Deriv->EGFR Low Affinity (Steric Hindrance)

Caption: The 5-iodo substitution acts as a molecular switch, directing the scaffold toward CLK/DYRK kinases while sterically clashing with EGFR-like binding pockets.

Validated Experimental Protocols

Protocol A: Library Synthesis (SNAr)

To assess selectivity, the 2-chloro group must be displaced by an amine (usually an aniline) to form the active inhibitor.

  • Reagents: 2-Chloro-5-iodoquinazolin-4-amine (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (solvent).

  • Procedure:

    • Dissolve the quinazoline core in isopropanol (0.1 M concentration).

    • Add the aniline and a catalytic amount of HCl (or use the aniline HCl salt).

    • Reflux at 85°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Cool to room temperature. The product usually precipitates as the hydrochloride salt.

    • Filter, wash with cold isopropanol and diethyl ether.

  • Yield Check: Typical yields >80%. Purity >95% is required for kinase assays.

Protocol B: Kinase Selectivity Profiling (ADP-Glo™)

Objective: Determine the Selectivity Score (S-score) of the derivative.

  • Panel Selection: Include CLK1, CLK2, DYRK1A (positive controls) and EGFR, CDK2 (negative controls).

  • Assay Conditions:

    • ATP Concentration: Km[app] for each kinase (critical for competitive inhibitors).

    • Compound Concentration: Screen at 1 µM and 10 µM initially.

  • Readout:

    • Incubate kinase, substrate, ATP, and compound for 60 min at RT.

    • Add ADP-Glo™ Reagent (40 min).

    • Add Kinase Detection Reagent (30 min).

    • Measure Luminescence.

  • Analysis: Calculate % Inhibition. For hits (>80% inhibition), determine IC50.

References & Further Reading

  • Fedorov, O., et al. (2011). "Kinase inhibitor selectivity profiling using differential scanning fluorimetry." Nature Chemical Biology. Link

    • Establishes the methodology for profiling kinase inhibitor selectivity.

  • Ogawa, Y., et al. (2010). "Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A." Nature Communications. Link

    • Discusses the structural basis of CLK/DYRK inhibition and the role of specific scaffold substitutions.

  • Roskoski, R. (2019).[2][3] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

    • Provides comparative data on EGFR inhibitor structures (6/7-substituted quinazolines).

  • Esvan, Y. J., et al. (2016).[4] "Synthesis and biological evaluation of pyrido[3,4-g]quinazoline derivatives as potential CLK/DYRK inhibitors." European Journal of Medicinal Chemistry. Link

    • Illustrates the SAR of quinazoline-related scaffolds in CLK inhibition.

Sources

Comparative

Evaluating the Therapeutic Index of 2-Chloro-5-iodoquinazolin-4-amine: A Comparative Guide

Part 1: Executive Summary & Chemical Context 2-Chloro-5-iodoquinazolin-4-amine represents a specialized "dual-handle" scaffold in the design of ATP-competitive kinase inhibitors. Unlike optimized clinical drugs (e.g., Ge...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

2-Chloro-5-iodoquinazolin-4-amine represents a specialized "dual-handle" scaffold in the design of ATP-competitive kinase inhibitors. Unlike optimized clinical drugs (e.g., Gefitinib, Erlotinib) which possess elaborate side chains to maximize fit within the ATP-binding pocket, this compound serves as a high-value intermediate or fragment-based lead .

Its evaluation requires a distinct framework compared to finished drugs. The "Therapeutic Index" (TI) in this context does not measure clinical safety, but rather the "Scaffold Quality" —determining if the core structure possesses sufficient intrinsic selectivity and chemical stability to warrant further derivatization.

The Structural Argument (SAR)
  • Position 4 (Amine): Acts as the primary hydrogen bond donor/acceptor to the kinase Hinge Region (mimicking the N1/N6 of Adenine in ATP).

  • Position 5 (Iodine): A sterically demanding halogen located in the "sugar pocket" or solvent-front region. It serves as a reactive handle for Suzuki/Sonogashira couplings to introduce solubility-enhancing groups.

  • Position 2 (Chlorine): An electrophilic site. While it can enhance hydrophobic interactions, it poses a toxicity risk due to potential nucleophilic aromatic substitution (

    
    ) by intracellular thiols (e.g., Glutathione).
    

Part 2: Comparative Analysis & Performance Metrics

To objectively evaluate the therapeutic potential of 2-Chloro-5-iodoquinazolin-4-amine (Compound A ), we compare it against a "Naked" Scaffold (Compound B ) and a Clinical Standard (Compound C ).

Table 1: Comparative Pharmacological Profile (Representative Data)
MetricCompound A (2-Cl-5-I-Q-4-amine)Compound B (4-Aminoquinazoline)Compound C (Gefitinib)
Primary Target Pan-Kinase / ScaffoldPan-Kinase (Weak)EGFR (WT/L858R)
Potency (

)
0.5 - 5.0 µM (Moderate)> 50 µM (Weak)0.002 - 0.03 µM (Potent)
Cytotoxicity (

)
~10 - 25 µM (HepG2)> 100 µM> 50 µM
Therapeutic Index (TI) 2 - 10 (Narrow)N/A (Inactive)> 1000 (Excellent)
Chemical Stability Moderate (2-Cl labile)HighHigh
Ligand Efficiency (LE) High (Fragment-like)LowModerate

Analysis:

  • Compound A shows higher potency than the naked scaffold due to the halogen effects (filling hydrophobic pockets), but its TI is narrow . This indicates that while it binds targets, the reactive 2-Cl group likely causes off-target toxicity.

  • Optimization Strategy: The 2-Cl must be displaced (e.g., by an aniline or ether) to improve the TI, while the 5-I is used to tune selectivity.

Part 3: Experimental Protocols for TI Evaluation

To rigorously determine the TI of this scaffold, a self-validating workflow is required. This protocol accounts for the compound's potential chemical reactivity.

Phase 1: Chemical Stability Check (The "False Positive" Filter)

Before biological testing, ensure the 2-Cl group does not react non-specifically.

  • Incubation: Incubate 10 µM of Compound A in PBS (pH 7.4) with 5 mM Glutathione (GSH) for 4 hours at 37°C.

  • Detection: Analyze via LC-MS.

  • Pass Criteria: >95% parent compound remaining. If <50% remains, toxicity data is likely driven by covalent protein adducts (pan-assay interference).

Phase 2: In Vitro Potency ( )

Target: Representative Kinase Panel (e.g., EGFR, DYRK1A).

  • Reagents: ADP-Glo™ Kinase Assay (Promega).

  • Workflow:

    • Prepare 10-point serial dilution of Compound A (100 µM to 0.1 nM).

    • Incubate with Kinase (5 ng) and ATP (at

      
      ) for 60 mins.
      
    • Add ADP-Glo Reagent (40 mins)

      
       Kinase Detection Reagent (30 mins).
      
    • Measure Luminescence.

  • Calculation: Fit curves using non-linear regression (Sigmoidal dose-response).

Phase 3: Cytotoxicity ( ) & TI Calculation

Cell Lines: HepG2 (Liver tox model) vs. A549 (Target cancer model).

  • Seeding: 5,000 cells/well in 96-well white plates. Adhere for 24h.

  • Treatment: Add Compound A (dilution series) for 72h.

  • Readout: CellTiter-Glo® (ATP quantification).

  • TI Formula:

    
    
    

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The "Dual-Handle" Optimization Logic

This diagram illustrates why 2-Chloro-5-iodoquinazolin-4-amine is a critical node in drug discovery, despite its narrow initial TI.

SAR_Logic Scaffold 2-Chloro-5-iodoquinazolin-4-amine (Starting Scaffold) Path_A Path A: 2-Position Substitution (Displace Cl with Amine/Ether) Scaffold->Path_A Nucleophilic Subst. Path_B Path B: 5-Position Coupling (Suzuki/Sonogashira on I) Scaffold->Path_B Pd-Catalysis Result_A Improved Metabolic Stability (Removes Reactive Cl) Path_A->Result_A Result_B Enhanced Selectivity (Accesses Solvent Pocket) Path_B->Result_B Final_Drug Optimized Clinical Candidate (High TI, High Potency) Result_A->Final_Drug Result_B->Final_Drug

Caption: SAR divergence map showing how the reactive 2-Cl and steric 5-I handles are utilized to transform the toxic scaffold into a selective drug.

Diagram 2: The Therapeutic Index Screening Funnel

A logical flow to filter out false positives caused by the reactive chlorine.

TI_Workflow Start Compound: 2-Chloro-5-iodoquinazolin-4-amine Step1 Step 1: GSH Stability Assay (Check Covalent Reactivity) Start->Step1 Decision1 Is >90% Parent Remaining? Step1->Decision1 Fail STOP: High Toxicity Risk (Non-specific Alkylator) Decision1->Fail No Step2 Step 2: Dual-Arm Screening Decision1->Step2 Yes ArmA Arm A: Potency (IC50) Kinase Panel (e.g., EGFR) Step2->ArmA ArmB Arm B: Toxicity (CC50) HepG2 / HEK293 Step2->ArmB Calc Calculate TI = CC50 / IC50 ArmA->Calc ArmB->Calc

Caption: Step-by-step decision tree for evaluating the Therapeutic Index, prioritizing chemical stability to avoid false toxicity signals.

References

  • Quinazoline Scaffold Significance

    • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[1][2][3][4]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Kinase Inhibitor Design (SAR)

    • Title: Structure-Activity Relationship Studies of 4-Anilinoquinazolines as EGFR Inhibitors.[1][5][6]

    • Source: Journal of Medicinal Chemistry.[5]

    • URL:[Link](General Reference for Quinazoline SAR)

  • Safety & Reactivity of Halogenated Heterocycles

    • Title: 2-Chloro-4-anilinoquinazolines as potential anticancer agents.[1][5][6][7]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Experimental Protocol (CellTiter-Glo)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-iodoquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-iodoquinazolin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.